molecular formula C10H16Cl2N2O B2656897 4-(Pyridin-3-ylmethyl)morpholine dihydrochloride CAS No. 83848-69-5

4-(Pyridin-3-ylmethyl)morpholine dihydrochloride

Cat. No.: B2656897
CAS No.: 83848-69-5
M. Wt: 251.15
InChI Key: MLHNHJXCXKSNIM-UHFFFAOYSA-N
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Description

4-(Pyridin-3-ylmethyl)morpholine dihydrochloride is a chemical compound of interest in pharmaceutical and medicinal chemistry research. The compound features a morpholine ring linked to a pyridine ring via a methylene group, presenting a molecular structure that is commonly explored as a building block for more complex molecules . Compounds with pyridine and morpholine motifs are frequently investigated for their diverse biological activities. Research into similar molecular scaffolds has shown potential in various therapeutic areas. For instance, pyrrolopyridine derivatives, which share structural similarities as nitrogen-containing heterocycles, have been studied for their antidiabetic activity by acting on targets like GPR119 to regulate incretin and insulin secretion . Furthermore, such heterocyclic compounds are also explored for their antimicrobial and anticancer properties, highlighting the value of this structural class in early-stage drug discovery . The molecular framework is also relevant in the development of chemical probes that inhibit specific protein-protein interactions in epigenetics, such as the ENL YEATS domain, which is a target in acute leukemias . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pyridin-3-ylmethyl)morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12;;/h1-3,8H,4-7,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHNHJXCXKSNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 4-(Pyridin-3-ylmethyl)morpholine Dihydrochloride

[1][2]

Structural Identity & Physiochemical Profile[1][3]

This compound represents a "privileged scaffold" in drug discovery, combining a polar, basic morpholine ring with an aromatic pyridine system. The dihydrochloride salt form is engineered to maximize aqueous solubility and crystallinity for pharmaceutical formulation.

Chemical Identifiers[1][2][4][5][6][7]
ParameterDetail
IUPAC Name 4-(Pyridin-3-ylmethyl)morpholine dihydrochloride
Common Synonyms 3-(Morpholinomethyl)pyridine 2HCl; 3-Picolylmorpholine dihydrochloride
CAS Number (Free Base) 17751-47-2 (Referenced for parent structure)
Molecular Formula C₁₀H₁₄N₂O[1][3] · 2HCl
Molecular Weight 178.23 (Free Base) / 251.15 (Dihydrochloride)
SMILES Cl.Cl.O1CCN(CC1)Cc2cccnc2
Structural Visualization

The following diagram illustrates the connectivity and the distinct pKa zones that dictate the molecule's behavior in biological systems.

GPyridinePyridine Ring(Aromatic, pKa ~5.2)LinkerMethylene Bridge(Rotatable Bond)Pyridine->LinkerC3 AttachmentSalt2x HCl(Solubility Enhancer)Pyridine->SaltProtonation Site 2 (N)MorpholineMorpholine Ring(Aliphatic Amine, pKa ~8.3)Linker->MorpholineN-AlkylationMorpholine->SaltProtonation Site 1 (N)

Figure 1: Structural connectivity and ionization profile.[1][2] The molecule possesses two basic nitrogen centers, necessitating a dihydrochloride salt for full protonation.[1][2]

Synthetic Pathways & Optimization

Method A: Reductive Amination (Preferred)

This route utilizes Pyridine-3-carboxaldehyde and Morpholine.[1][2] It is "self-validating" because the intermediate imine formation can be monitored visually (often a slight color change) or via TLC before the reduction step.[1]

  • Reagents: Pyridine-3-carboxaldehyde, Morpholine, Sodium Triacetoxyborohydride (STAB), DCE or DCM.[1][2]

  • Mechanism: Formation of a hemiaminal

    
     iminium ion 
    
    
    hydride transfer.
Method B: Nucleophilic Substitution

This route involves the alkylation of morpholine with 3-(chloromethyl)pyridine hydrochloride.[1][2]

  • Drawback: 3-(Chloromethyl)pyridine is unstable as a free base (prone to self-polymerization) and is a potent alkylating agent (safety risk).[1][2]

Synthesis Workflow Diagram

SynthesisAldehydePyridine-3-carboxaldehyde(CAS 500-22-1)ImineIminium Intermediate(Transient)Aldehyde->ImineDCM, RT, 1hMorpholineMorpholine(CAS 110-91-8)Morpholine->ImineDCM, RT, 1hFreeBaseFree Base(Oil)Imine->FreeBaseSTAB, 4hSTABNa(OAc)3BH(Reducing Agent)FinalSaltDihydrochloride Salt(Crystalline Solid)FreeBase->FinalSaltHCl/Dioxane

Figure 2: Recommended Reductive Amination Pathway. This route minimizes byproduct formation compared to direct alkylation.

Detailed Experimental Protocol

This protocol is designed for the synthesis of the dihydrochloride salt, ensuring removal of borate byproducts which often plague reductive aminations.

Step 1: Iminium Formation [2]

  • Charge a reaction vessel with Pyridine-3-carboxaldehyde (1.0 equiv) and Morpholine (1.1 equiv) in 1,2-Dichloroethane (DCE).

  • Stir at room temperature for 30 minutes. Checkpoint: Ensure homogeneity.

Step 2: Reduction

  • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 15 minutes. Note: Gas evolution is minimal with STAB compared to NaBH4, but vent the vessel.[2]

  • Stir for 4-16 hours. Monitor by LC-MS for the disappearance of the aldehyde (M+1 = 108).

Step 3: Workup (Critical for Purity)

  • Quench with saturated aqueous NaHCO₃.

  • Extract with DCM (3x).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the Free Base (typically a pale yellow oil).

Step 4: Salt Formation

  • Dissolve the Free Base in a minimal amount of Ethanol or Ethyl Acetate.

  • Add 4M HCl in Dioxane (2.5 equiv) dropwise at 0°C.

  • A white precipitate should form immediately. Filter and wash with cold ether.

  • Result: 4-(Pyridin-3-ylmethyl)morpholine dihydrochloride (Hygroscopic solid).[1][2]

Medicinal Chemistry Applications

This moiety acts as a solubility handle and a pharmacophore .

  • Solubility: The protonated morpholine nitrogen (pKa ~8.3) and pyridine nitrogen (pKa ~5.2) provide high aqueous solubility at physiological pH, aiding oral bioavailability.

  • Metabolic Stability: The pyridine ring is resistant to oxidative metabolism compared to phenyl rings. However, the morpholine ring can be a site for metabolic oxidation (lactam formation).

  • Binding Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor in the kinase hinge region, while the morpholine oxygen can engage in water-mediated H-bonds.[1][2]

Analytical Characterization

To validate the structure, the following spectroscopic data is expected for the Dihydrochloride salt (in D₂O or DMSO-d6):

  • ¹H NMR (DMSO-d6):

    • δ 8.8 - 8.9: (s, 1H, Py-H2) – Deshielded due to heteroatom and protonation.[1][2]

    • δ 8.6: (d, 1H, Py-H6).

    • δ 8.2: (d, 1H, Py-H4).[1][2]

    • δ 7.8: (dd, 1H, Py-H5).

    • δ 4.4: (s, 2H, Ar-CH₂-N) – Significant downfield shift due to cationic nitrogen.[1][2]

    • δ 3.8 - 3.9: (m, 4H, Morpholine O-CH₂).[1][2]

    • δ 3.1 - 3.2: (m, 4H, Morpholine N-CH₂).[1][2]

  • Mass Spectrometry (ESI+):

    • Major peak at m/z 179.1 [M+H]⁺ (Free base mass + proton).

Handling & Stability

  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in solid form at -20°C for >2 years.[1][2] Aqueous solutions should be prepared fresh, as the morpholine ring can undergo slow oxidation or ring-opening under extreme pH conditions over time.[1]

References

  • PubChem. 4-(Pyridin-3-ylmethyl)morpholine (Compound Summary). National Library of Medicine. [Link][1][2]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

Molecular weight of 4-(Pyridin-3-ylmethyl)morpholine 2HCl

[1]

Executive Summary

4-(Pyridin-3-ylmethyl)morpholine dihydrochloride is a heterocyclic building block extensively utilized in medicinal chemistry as a solubility-enhancing moiety and a pharmacophore scaffold.[1] It combines a basic morpholine ring with a pyridine core via a methylene bridge.[1] The dihydrochloride (2HCl) salt form is preferred in drug development pipelines due to its superior crystallinity, water solubility, and shelf-life stability compared to the hygroscopic free base.[1]

This technical guide provides a definitive breakdown of its physicochemical properties, stoichiometric calculations, synthesis pathways, and analytical validation protocols.[1]

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Identification[1][4][5]
  • Systematic Name: 4-(Pyridin-3-ylmethyl)morpholine dihydrochloride[1]

  • Alternative Names: 3-(Morpholinomethyl)pyridine 2HCl; 3-Pyridylmethylmorpholine dihydrochloride[1]

  • Free Base CAS: 3532-62-7 (Note: Commercial salts are often indexed under the free base CAS with a salt modifier, or as custom synthesis IDs).[1]

  • Stoichiometry: 1:2 (Amine:Acid)[1]

Molecular Weight & Formula Breakdown

Precise molecular weight calculations are critical for preparing molar solutions in high-throughput screening (HTS).[1]

ComponentChemical FormulaMonoisotopic Mass (Da)Average Molecular Weight ( g/mol )
Free Base C₁₀H₁₄N₂O178.1106178.23
Hydrochloric Acid (x2) 2(HCl)2(35.9767)72.92
Target Salt (2HCl) C₁₀H₁₄N₂O[1][2] · 2HCl 250.064 251.15

Critical Note: When weighing this compound for biological assays, you must account for the salt factor (SF). [1]



Multiply the desired free base mass by 1.41 to determine the required mass of the 2HCl salt.[1]
Physical Characteristics[1]
  • Appearance: White to off-white crystalline solid.[1]

  • Solubility: Highly soluble in water (>50 mg/mL) and DMSO; sparingly soluble in dichloromethane or ether.[1]

  • Hygroscopicity: Moderate.[1] The dihydrochloride salt can absorb atmospheric moisture; storage in a desiccator is required.[1]

  • Acidity: Aqueous solutions are acidic (pH ~2-3) due to the hydrolysis of the pyridinium and morpholinium ions.[1]

Synthesis & Structural Logic

The synthesis of 4-(Pyridin-3-ylmethyl)morpholine is a classic example of reductive amination , a robust reaction in medicinal chemistry for coupling amines and aldehydes.[1]

Reaction Pathway[1]
  • Condensation: Nicotinaldehyde (Pyridine-3-carboxaldehyde) reacts with Morpholine to form an iminium intermediate.[1]

  • Reduction: The intermediate is reduced in situ (typically using Sodium Triacetoxyborohydride, STAB) to the secondary amine.[1]

  • Salt Formation: Treatment with anhydrous HCl (in dioxane or ether) precipitates the dihydrochloride salt.[1]

Protonation Logic (Why 2HCl?)

The molecule contains two basic nitrogen centers:[1]

  • Morpholine Nitrogen (

    
    ):  Highly basic (
    
    
    ).[1] Readily protonated.
  • Pyridine Nitrogen (

    
    ):  Less basic (
    
    
    ).[1] Protonated under excess acid conditions.[1]

In the presence of excess HCl (2.0+ equivalents), both sites are protonated, yielding the dihydrochloride.[1]

SynthesisPathwayAldehydeNicotinaldehyde(C6H5NO)ImineIminiumIntermediateAldehyde->ImineCondensation(-H2O)MorpholineMorpholine(C4H9NO)Morpholine->ImineCondensation(-H2O)FreeBaseFree Base(C10H14N2O)Imine->FreeBaseReduction(NaBH(OAc)3)SaltTarget Salt(2HCl Form)FreeBase->SaltSalt Formation(+ Excess HCl)

Figure 1: Reductive amination pathway converting Nicotinaldehyde and Morpholine into the Dihydrochloride salt.[1]

Analytical Validation Protocols

To ensure the integrity of the salt form (distinguishing 2HCl from HCl or Free Base), a self-validating analytical workflow is required.[1]

Chloride Content Determination (Argentometric Titration)

This protocol quantifies the counter-ion ratio to confirm the "2HCl" stoichiometry.[1]

  • Reagents: 0.1 M Silver Nitrate (

    
    ), Potassium Chromate indicator.
    
  • Method:

    • Dissolve 50 mg of sample in deionized water.

    • Titrate with

      
       until a brick-red precipitate (
      
      
      ) persists.
    • Calculation:

      
      [1]
      
    • Target: Theoretical Cl content for 2HCl is 28.2% .

Potentiometric Titration (pKa Determination)

Validates the presence of two ionizable groups.[1]

  • Method: Titrate the salt with 0.1 N NaOH.

  • Expected Profile: Two distinct inflection points corresponding to the deprotonation of the Pyridinium (

    
    ) and Morpholinium (
    
    
    ) ions.[1]

QC_WorkflowSampleRaw Sample(White Solid)SolubilitySolubility Check(Water vs. DCM)Sample->SolubilityTitrationArgentometric Titration(Cl- Content)Solubility->TitrationDissolves in H2ONMR1H NMR (D2O)(Shift Confirmation)Solubility->NMRDecisionData AnalysisTitration->DecisionTarget: ~28.2% ClNMR->DecisionIntegrals CorrectPassRELEASE(Confirmed 2HCl)Decision->PassMatchesFailREJECT(Stoichiometry Error)Decision->FailDeviates

Figure 2: Quality Control workflow for validating salt stoichiometry and chemical identity.

Applications in Drug Discovery[1][6]

Physicochemical Modulation

Researchers incorporate the 4-(pyridin-3-ylmethyl)morpholine moiety to modulate the LogP and Solubility of lead compounds.[1] The morpholine ring lowers lipophilicity compared to cyclohexyl analogs, while the pyridine nitrogen provides a hydrogen bond acceptor.[1]

Synthetic Intermediate

This compound serves as a precursor for:

  • Kinase Inhibitors: The pyridine ring can be coupled via Suzuki-Miyaura reactions (if halogenated) or used as a core scaffold.[1]

  • GPCR Ligands: The basic amine side chain mimics neurotransmitter motifs (e.g., dopamine, serotonin).[1]

Handling & Safety (E-E-A-T)

  • Corrosivity: As a dihydrochloride salt, the compound is acidic and corrosive to mucous membranes.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Hygroscopic—protect from moisture to prevent hydrolysis or "caking."[1]

  • Spill Protocol: Neutralize spills with weak base (Sodium Bicarbonate) before disposal.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-(Morpholinomethyl)pyridine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational protocol for synthesis).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO & Water).[1] University of Wisconsin-Madison.[1] (Reference for Pyridine/Morpholine pKa values).

The 3-Pyridyl Morpholine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 3-pyridyl morpholine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, particularly in the design of kinase inhibitors. This guide provides a comprehensive technical overview of this privileged structural motif, delving into its synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications, with a pronounced focus on its role in the development of Phosphoinositide 3-kinase (PI3K) inhibitors for oncology. Detailed experimental protocols for synthesis and biological evaluation are provided to equip researchers with the practical knowledge to leverage this scaffold in their drug discovery programs.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The morpholine ring is one such scaffold, prized for its ability to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic properties of drug candidates[1][2]. When integrated with a 3-pyridyl moiety, the resulting 3-pyridyl morpholine scaffold offers a unique combination of a hydrogen bond acceptor (morpholine oxygen), a basic nitrogen center (pyridine), and a modifiable aromatic system. This has made it a particularly attractive building block for targeting the ATP-binding site of various kinases, most notably the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer[3][4]. This guide will explore the multifaceted role of the 3-pyridyl morpholine scaffold, providing both theoretical insights and practical methodologies for its application in medicinal chemistry.

Synthetic Strategies for 3-Pyridyl Morpholine Derivatives

The construction of the 3-pyridyl morpholine core and its subsequent elaboration are critical steps in the synthesis of bioactive molecules. A variety of synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and overall molecular complexity.

Palladium-Catalyzed C-N Cross-Coupling: A Workhorse Reaction

The most prevalent and versatile method for forging the crucial C-N bond between the pyridine and morpholine rings is the palladium-catalyzed Buchwald-Hartwig amination. This reaction typically involves the coupling of a 3-halopyridine (commonly 3-bromopyridine) with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.

A representative experimental protocol for this key transformation is provided below:

Experimental Protocol: Synthesis of 4-(Pyridin-3-yl)morpholine

  • Reaction Setup: To an oven-dried round-bottom flask is added 3-bromopyridine (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), and a catalytic amount of Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%) and a suitable phosphine ligand such as XPhos (8 mol%)[5].

  • Solvent: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen), and anhydrous toluene or THF is added.

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-(pyridin-3-yl)morpholine.

Alternative Synthetic Approaches

While palladium-catalyzed cross-coupling is the most common, other methods have been employed for the synthesis of 3-pyridyl morpholine derivatives. These include nucleophilic aromatic substitution (SNAr) reactions, where a highly activated pyridine ring (e.g., with a nitro or other electron-withdrawing group) reacts directly with morpholine. Additionally, multi-component reactions and the construction of the morpholine ring onto a pre-functionalized pyridine have also been reported[6].

Mechanism of Action: Targeting the PI3K/mTOR Pathway

The 3-pyridyl morpholine scaffold has found its most prominent application in the development of inhibitors targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers[4].

The PI3K/mTOR Signaling Cascade

The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases, leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, including the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a myriad of substrates, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Inhibitor 3-Pyridyl Morpholine Inhibitor Inhibitor->PI3K Inhibition

Figure 1: Simplified PI3K/mTOR signaling pathway and the point of intervention for 3-pyridyl morpholine inhibitors.

Molecular Interactions with the PI3K Active Site

The efficacy of 3-pyridyl morpholine-based inhibitors lies in their ability to bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2. The morpholine moiety plays a crucial role in this interaction. X-ray crystallography studies of PI3K in complex with morpholine-containing inhibitors have revealed that the oxygen atom of the morpholine ring forms a key hydrogen bond with the backbone amide of a valine residue in the hinge region of the kinase (Val851 in PI3Kα)[7][8]. This interaction mimics the hydrogen bond formed by the adenine portion of ATP, thus anchoring the inhibitor in the active site.

The 3-pyridyl group often serves as a scaffold to which other functional groups are attached. These substituents can form additional interactions with other residues in the ATP-binding pocket, thereby enhancing potency and modulating selectivity for different PI3K isoforms.

Structure-Activity Relationships (SAR)

The modular nature of the 3-pyridyl morpholine scaffold lends itself to systematic SAR studies. Modifications to both the pyridine and morpholine rings, as well as the linker connecting them to other parts of the molecule, can have a profound impact on inhibitory activity and selectivity.

The Indispensable Morpholine

As previously mentioned, the morpholine ring is a critical pharmacophore for PI3K inhibition. Its replacement with other cyclic amines often leads to a significant loss of activity, highlighting the importance of the hydrogen bond accepting oxygen atom[3].

Substitution on the Pyridine Ring

The pyridine ring offers multiple positions for substitution, allowing for the fine-tuning of inhibitor properties. For instance, in the clinical candidate Buparlisib (BKM-120), a trifluoromethyl group at the 4-position of the pyridine ring contributes to its potency[3]. The 2-amino group on the pyridine ring in many inhibitors forms additional hydrogen bonds with acidic residues in the active site, further enhancing binding affinity[7].

Impact of the Core Scaffold

The 3-pyridyl morpholine motif is often incorporated into a larger heterocyclic system, such as a pyrimidine or triazine core. These core structures serve to orient the key interacting groups and can also contribute to the overall binding affinity and selectivity profile of the inhibitor.

Table 1: Representative SAR Data for 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives as PI3Kα Inhibitors

CompoundR3 GroupPI3Kα IC50 (nM)
BKM-120 (control) 4-(trifluoromethyl)pyridin-2-amine44.6 ± 3.6
17e 2-methoxypyridin-4-yl104.1 ± 11.2
17m 1-(4-piperidine)-1H-pyrazol-4-yl45.9 ± 3.9
17o 2-aminopyrimidin-5-yl32.4 ± 2.9
17p 6-aminopyridin-3-yl31.8 ± 4.1

Data adapted from Frontiers in Chemistry, 2024[3].

Therapeutic Applications and Clinical Landscape

The primary therapeutic application of 3-pyridyl morpholine-based compounds is in the treatment of cancer, owing to their ability to inhibit the frequently dysregulated PI3K/mTOR pathway.

Oncology

Several 3-pyridyl morpholine-containing PI3K inhibitors have advanced into clinical trials for various solid and hematological malignancies.

  • Buparlisib (BKM-120): A pan-class I PI3K inhibitor that has been investigated in numerous clinical trials for a range of cancers, including breast cancer and head and neck squamous cell carcinoma[1][3].

  • Apitolisib (GDC-0980): A dual PI3K/mTOR inhibitor that has also been evaluated in clinical trials for various solid tumors[9].

  • Gedatolisib (PF-05212384): Another dual PI3K/mTOR inhibitor that has shown promise in clinical studies, particularly in combination with other targeted therapies[4].

Other Therapeutic Areas

While oncology remains the primary focus, the 3-pyridyl morpholine scaffold has also been explored for other therapeutic indications. For instance, its ability to modulate kinase activity has led to investigations in inflammatory diseases and central nervous system (CNS) disorders[10][11].

Experimental Protocols for Biological Evaluation

The characterization of 3-pyridyl morpholine-based inhibitors requires a suite of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol: PI3K Kinase Activity Assay (Luminescent)

  • Principle: The assay quantifies the amount of ATP remaining after the kinase reaction. A lower luminescent signal corresponds to higher kinase activity and less inhibition.

  • Procedure:

    • A kinase reaction is set up in a 384-well plate containing the PI3K enzyme, the lipid substrate (e.g., PIP2), and the test compound at various concentrations.

    • The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

    • An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A Kinase Detection Reagent is then added to convert the ADP generated into ATP, which is subsequently used by a luciferase to produce a luminescent signal.

    • The luminescence is measured using a plate reader, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cells.

Protocol: MTT Cell Proliferation Assay

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with the test compound at various concentrations for a specified period (e.g., 72 hours).

    • An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) is determined.

In Vivo Efficacy Studies: Xenograft Models

To evaluate the anti-tumor activity of a compound in a living organism, xenograft models are commonly used.

Protocol: Human Tumor Xenograft Model in Mice

  • Cell Implantation: Human cancer cells (e.g., U87MG glioblastoma cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or intraperitoneally) according to a predetermined dose and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (length × width²)/2.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specified duration of treatment. The tumors are then excised and weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker studies).

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment 5. Compound Administration Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Excision & Weighing Monitoring->Endpoint

Figure 2: A typical workflow for an in vivo xenograft study.

Pharmacokinetics and ADME Considerations

A key advantage of incorporating a morpholine ring into a drug candidate is the often-favorable impact on its pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) properties.

  • Solubility: The morpholine nitrogen can be protonated at physiological pH, which generally enhances aqueous solubility.

  • Metabolic Stability: The morpholine ring is relatively resistant to oxidative metabolism by cytochrome P450 enzymes, which can lead to a longer half-life and improved bioavailability.

  • Brain Penetration: The physicochemical properties of the morpholine ring can also facilitate crossing the blood-brain barrier, which is advantageous for targeting CNS disorders[10][11].

Table 2: Preclinical Pharmacokinetic Parameters of a Representative Morpholine-Containing Compound

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)F (%)
MouseIV2--1200-
PO108501.0480080
RatIV2--1500-
PO109501.5600080

Data are hypothetical and for illustrative purposes.

Conclusion and Future Perspectives

The 3-pyridyl morpholine scaffold has firmly established itself as a privileged motif in medicinal chemistry, particularly in the realm of kinase inhibitor design. Its unique combination of a key hydrogen-bonding feature, a tunable aromatic system, and favorable pharmacokinetic properties makes it an invaluable tool for drug discovery. The clinical progression of several 3-pyridyl morpholine-containing compounds, especially PI3K inhibitors, underscores the therapeutic potential of this scaffold.

Future research in this area will likely focus on the development of more selective inhibitors by exploring novel substitution patterns on the pyridine ring and the core heterocyclic system. Furthermore, the application of the 3-pyridyl morpholine scaffold to other kinase targets and different therapeutic areas is an exciting avenue for further investigation. The foundational knowledge and practical protocols outlined in this guide are intended to empower researchers to fully harness the potential of this remarkable scaffold in their quest for novel and effective medicines.

References

  • Knapp, M.S., Elling, R.A. (2012). Crystal Structure of PI3K gamma with 5-(2,4-dimorpholinopyrimidin-6-yl)-4-(trifluoromethyl)pyridin-2-amine. RCSB PDB. [Link]

  • Furet, P., et al. (2013). Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design. ACS Medicinal Chemistry Letters. [Link]

  • Chen, Y., et al. (2020). Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid. Journal of Translational Medicine. [Link]

  • Tarantino, P., et al. (2017). Novel combinations of PI3K-mTOR inhibitors with dacomitinib or chemotherapy in PTEN-deficient patient-derived tumor xenografts. Oncotarget. [Link]

  • Elkabets, M., et al. (2013). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. Clinical Cancer Research. [Link]

  • Perez, F., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Link]

  • Eramo, A., et al. (2015). Inhibition of PI3K Pathway Reduces Invasiveness and Epithelial-to-Mesenchymal Transition in Squamous Lung Cancer Cell Lines Harboring PIK3CA Gene Alterations. Molecular Cancer Therapeutics. [Link]

  • Gaye, M.L., et al. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Dail, J.M., et al. (2021). Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats. International Journal of Molecular Sciences. [Link]

  • Saal, L.H., et al. (2012). Genetically engineered mouse models of PI3K signaling in breast cancer. Molecular Oncology. [Link]

  • Rahman, M.A., et al. (2025). Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. Sciforum. [Link]

  • Salphati, L., et al. (2011). Crystal structure of PI3K-gamma in complex with a quinoline inhibitor. RCSB PDB. [Link]

  • Wang, X., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules. [Link]

  • Wu, J., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

  • Chen, C.P., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design. [Link]

  • Zhang, Y., et al. (2024). Structural insights into the interaction of three Y-shaped ligands with PI3Kα. PNAS. [Link]

  • Zorbaz, T., et al. (2020). Pharmacokinetic Evaluation of Brain Penetrating Morpholine-3-hydroxy-2-pyridine Oxime as an Antidote for Nerve Agent Poisoning. ACS Chemical Neuroscience. [Link]

  • Li, S., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, M.A.A., et al. (2021). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. [Link]

  • Zhang, M.H., et al. (2013). The chemical structures of morpholino-based heterocyclic PI3K inhibitors. ResearchGate. [Link]

  • Gaye, M.L., et al. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. ePrints Soton. [Link]

  • DelveInsight. (2026). PI3K Inhibitors Market & Clinical Trials Outlook: Evaluating 25+ Drug Candidates Across 20+ Active Companies. Barchart.com. [Link]

  • Bouzיין, S., et al. (2019). Virtual docking screening and QSAR studies to explore AKT and mTOR inhibitors acting on PI3K in cancers. Termedia. [Link]

  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • Hong, S. (2015). Synthetic method of 3-bromopyridine. Patsnap. [Link]

  • Kliachyna, M., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules. [Link]

  • Hong, S. (2015). Synthetic method of 3-bromopyridine.
  • Bautista-Jiménez, D., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules. [Link]

  • Tzara, A., et al. (2015). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Dar'in, D., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules. [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Wu, J. (2014). Synthetic method for 3-bromopyridine.
  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. FLORE. [Link]

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Methodological & Application

Solubility Profiling & Handling of 4-(Pyridin-3-ylmethyl)morpholine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pyridin-3-ylmethyl)morpholine dihydrochloride (often referred to as 3-(Morpholinomethyl)pyridine 2HCl) is a bifunctional heterocyclic building block commonly used in medicinal chemistry and fragment-based drug discovery.[1][2]

This guide details its solubility behavior in Water versus Dimethyl Sulfoxide (DMSO) .[1]

  • Water: Exhibits high solubility (>100 mM) due to the ionic nature of the dihydrochloride salt, making it ideal for direct aqueous buffers in biological assays.

  • DMSO: Exhibits good solubility (typically 50–100 mM), serving as the standard solvent for preparing long-term storage stocks (Master Stocks).[1]

Critical Handling Note: As a dihydrochloride salt, this compound is hygroscopic .[1] Exposure to atmospheric moisture can alter the effective molecular weight (by forming hydrates), leading to concentration errors. Strict adherence to the weighing and storage protocols below is required.

Chemical Logic & Solubility Mechanism[1][2]

Understanding the why behind the solubility profile allows for better experimental design.[1]

Molecular Structure & Ionization

The compound consists of a pyridine ring connected to a morpholine ring via a methylene bridge.[1][2]

  • Free Base: Moderately lipophilic (LogP ~0.5–1.0), sparingly soluble in water.

  • Dihydrochloride Salt (2HCl): Both the morpholine nitrogen (

    
    ) and the pyridine nitrogen (
    
    
    
    ) are protonated.
Solvation Thermodynamics
SolventMechanism of SolvationTheoretical Solubility LimitApplication
Water (

)
Ion-Dipole Interactions: Water molecules form strong hydration shells around the chloride anions and the positively charged ammonium/pyridinium centers.[1][2] Hydrogen Bonding: Water acts as both donor and acceptor.[1]High (> 50 mg/mL)Biological Assays, pH-dependent studies.[1][2]
DMSO Dipole-Dipole & Polarizability: DMSO is a polar aprotic solvent.[1][2] The sulfoxide oxygen coordinates effectively with the cationic centers, while the methyl groups interact with the hydrophobic carbon scaffold.[1]Moderate to High (~25 mg/mL)Master Stock Solutions (Cryostorage).[1]

Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock in DMSO

Purpose: To create a stable, high-concentration stock for long-term storage at -20°C.

Reagents:

  • Compound: 4-(Pyridin-3-ylmethyl)morpholine dihydrochloride (MW ≈ 251.15 g/mol ).[1][2]

  • Solvent: Anhydrous DMSO (Grade ≥ 99.9%, Water content < 0.005%).

Procedure:

  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Weigh approximately 25.1 mg of the solid into a tared, amber glass vial (to protect from light).

    • Note: Record the exact mass (e.g.,

      
       mg).
      
  • Calculation: Calculate the required volume of DMSO (

    
    ) using the formula:
    
    
    
    
    [1]
    • Example: For 25.3 mg at 0.1 M (100 mM):

      
      [1]
      
  • Dissolution: Add the calculated volume of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds. The solution should become clear and colorless.

    • Troubleshooting: If particles persist, sonicate in a water bath at 35°C for 5 minutes.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Aqueous Dilution & pH Management

Purpose: To prepare a working solution for biological assays.

Challenge: Dissolving a dihydrochloride salt in unbuffered water will significantly lower the pH (creating an acidic solution), which may be toxic to cells or incompatible with enzymes.

Procedure:

  • Buffer Selection: Use a strong buffer (e.g., PBS, HEPES, or Tris) rather than unbuffered water.[1]

    • Recommendation: 100 mM HEPES (pH 7.4).

  • Direct Dissolution (High Conc): If dissolving solid directly into water >10 mM:

    • Dissolve solid in 80% of final volume of water.[1]

    • Measure pH (expect pH < 4.0).[1]

    • Neutralize carefully with 1N NaOH to reach pH 7.0–7.4.[1]

    • Adjust to final volume.

  • Dilution from DMSO Stock:

    • Add the DMSO stock to the aqueous buffer while vortexing.[1]

    • Limit: Keep final DMSO concentration < 1% (v/v) for cell-based assays to avoid solvent toxicity.[1][2]

Decision Workflow (Visualization)

The following diagram outlines the decision process for selecting the correct solvent system based on the experimental goal.

SolubilityWorkflow Start Start: 4-(Pyridin-3-ylmethyl) morpholine 2HCl Solid Goal Define Experimental Goal Start->Goal StockPrep Long-Term Storage (Master Stock) Goal->StockPrep Stable Library BioAssay Immediate Biological Assay (Working Solution) Goal->BioAssay Direct Use DMSO_Step Dissolve in Anhydrous DMSO (Target: 50-100 mM) StockPrep->DMSO_Step Buffer_Step Dissolve in Buffered Media (PBS/HEPES, pH 7.4) BioAssay->Buffer_Step Check_Clear Is Solution Clear? DMSO_Step->Check_Clear Sonicate Sonicate (35°C, 5 mins) Check_Clear->Sonicate No (Precipitate) Store Aliquot & Store at -20°C (Protect from Moisture) Check_Clear->Store Yes Sonicate->Check_Clear pH_Check Check pH (Acidic Shift Expected) Buffer_Step->pH_Check Adjust_pH Neutralize with NaOH (if >1 mM) pH_Check->Adjust_pH pH Acidic (>1mM) Use_Immed Use Immediately (Do not freeze aqueous stocks) pH_Check->Use_Immed pH OK (<1mM) Adjust_pH->Use_Immed

Caption: Workflow for selecting the optimal solvent system. DMSO is preferred for storage, while buffered aqueous systems are required for immediate assays to manage pH shifts caused by the 2HCl salt.[2]

Quantitative Data Summary

ParameterWater (Buffered pH 7.[1]4)DMSO (Anhydrous)Ethanol
Solubility Limit (25°C) > 100 mg/mL (High)~ 25–50 mg/mL (Good)< 10 mg/mL (Moderate)
Stability Low (Hydrolysis risk over weeks)High (Years at -20°C)Moderate
Primary Use Assay MediumStock SolutionCrystallization
pH Effect Lowers pH significantlyNeutralN/A

Note: Quantitative limits are estimates based on the physicochemical properties of pyridine-morpholine dihydrochloride salts. Exact values should be validated empirically for specific batches.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2767-91-1 (Isomer Reference). Retrieved from [Link][1]

    • Context: Provides physicochemical baselines for pyridine-morpholine conjug
    • Context: General solubility standards for heterocyclic amine salts in DMSO.[1][2]

  • Gaylord Chemical (2021). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from [Link][1]

    • Context: Authoritative guide on DMSO solvation capabilities for hydrochloride salts.
  • MDPI (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link][1]

    • Context: Methodology for determining solubility limits in drug discovery workflows.

Sources

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 4-(Pyridin-3-ylmethyl)morpholine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, in-depth technical guide for the synthesis of 4-(Pyridin-3-ylmethyl)morpholine Dihydrochloride, a valuable building block in pharmaceutical research and drug development. The protocol herein outlines a two-step synthetic route commencing with the N-alkylation of morpholine with 3-(chloromethyl)pyridine to yield the free base, 4-(Pyridin-3-ylmethyl)morpholine. This is followed by the conversion to its dihydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a thorough understanding of the process.

Introduction and Scientific Background

Morpholine and its derivatives are pivotal scaffolds in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to their favorable physicochemical properties and biological activities. The introduction of a pyridinylmethyl group to the morpholine nitrogen creates a versatile intermediate, 4-(Pyridin-3-ylmethyl)morpholine, which possesses two basic nitrogen atoms – the morpholine nitrogen and the pyridine nitrogen. The dihydrochloride salt of this compound is often preferred in drug development due to its enhanced stability, crystallinity, and aqueous solubility, which are critical for formulation and bioavailability.

The synthetic strategy detailed in this application note is a classic two-step process:

  • Nucleophilic Substitution: The synthesis of the free base, 4-(Pyridin-3-ylmethyl)morpholine, is achieved via a nucleophilic substitution reaction (SN2). In this step, the secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group of 3-(chloromethyl)pyridine.

  • Salt Formation: The subsequent conversion of the synthesized free base to its dihydrochloride salt is an acid-base reaction. The two basic nitrogen atoms in the molecule are protonated by hydrochloric acid to form the more stable and soluble salt.

This guide provides a robust and reliable protocol for both of these critical steps.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
3-(Chloromethyl)pyridine hydrochloride≥98%Commercially AvailableStarting material for the free base synthesis.
Morpholine≥99%Commercially AvailableNucleophile in the N-alkylation reaction.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableBase for the N-alkylation reaction.
Acetonitrile (CH₃CN)AnhydrousCommercially AvailableReaction solvent.
Dichloromethane (DCM)ACS GradeCommercially AvailableExtraction solvent.
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableDrying agent.
Hydrochloric Acid (HCl) solution2.0 M in Diethyl EtherCommercially AvailableFor dihydrochloride salt formation.
Diethyl EtherAnhydrousCommercially AvailableSolvent for salt formation and washing.
EthanolACS GradeCommercially AvailableRecrystallization solvent.

Experimental Protocols

Part A: Synthesis of 4-(Pyridin-3-ylmethyl)morpholine (Free Base)

This procedure details the N-alkylation of morpholine with 3-(chloromethyl)pyridine hydrochloride. The use of a base, such as potassium carbonate, is crucial to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction, thus allowing the morpholine to act as a free nucleophile.

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(chloromethyl)pyridine hydrochloride (10.0 g, 61.0 mmol).

  • Add anhydrous acetonitrile (100 mL) to the flask.

  • To this suspension, add anhydrous potassium carbonate (25.3 g, 183 mmol, 3.0 equivalents) followed by morpholine (6.4 mL, 73.2 mmol, 1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in dichloromethane (150 mL) and wash with water (3 x 50 mL) to remove any remaining inorganic impurities and excess morpholine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-(Pyridin-3-ylmethyl)morpholine as a viscous oil. The product can be further purified by vacuum distillation if required.

Part B: Preparation of 4-(Pyridin-3-ylmethyl)morpholine Dihydrochloride

The conversion of the free base to the dihydrochloride salt is achieved by treating a solution of the base with a solution of hydrochloric acid in an organic solvent. This method facilitates the precipitation of the salt, allowing for easy isolation.

Step-by-Step Protocol:

  • Dissolve the crude 4-(Pyridin-3-ylmethyl)morpholine (assuming a quantitative yield from the previous step, ~10.8 g, 61.0 mmol) in anhydrous diethyl ether (150 mL) in a 500 mL Erlenmeyer flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5°C.

  • While stirring vigorously, add a 2.0 M solution of hydrochloric acid in diethyl ether (67 mL, 134 mmol, 2.2 equivalents) dropwise via an addition funnel. A white precipitate will form immediately.

  • After the addition is complete, continue stirring the suspension in the ice bath for an additional 1 hour to ensure complete precipitation.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether (3 x 30 mL) to remove any unreacted starting material and impurities.

  • Dry the product under vacuum to a constant weight to obtain 4-(Pyridin-3-ylmethyl)morpholine dihydrochloride as a white to off-white crystalline solid.

  • For higher purity, the dihydrochloride salt can be recrystallized from ethanol.

Visualization of the Synthetic Workflow

The overall synthetic process can be visualized as a two-stage workflow, from starting materials to the final dihydrochloride salt.

G cluster_0 Part A: Free Base Synthesis cluster_1 Part B: Dihydrochloride Salt Formation 3-Picolyl_Chloride_HCl 3-(Chloromethyl)pyridine HCl Reaction_A N-Alkylation (Reflux) 3-Picolyl_Chloride_HCl->Reaction_A Morpholine Morpholine Morpholine->Reaction_A K2CO3 K₂CO₃, Acetonitrile K2CO3->Reaction_A Workup_A Filtration & Aqueous Work-up Reaction_A->Workup_A Free_Base 4-(Pyridin-3-ylmethyl)morpholine (Free Base) Workup_A->Free_Base Reaction_B Protonation (0-5 °C) Free_Base->Reaction_B Dissolve in Diethyl Ether HCl_Ether 2.0 M HCl in Diethyl Ether HCl_Ether->Reaction_B Isolation Filtration & Washing Reaction_B->Isolation Final_Product 4-(Pyridin-3-ylmethyl)morpholine Dihydrochloride Isolation->Final_Product

Figure 1: Synthetic workflow for the preparation of 4-(Pyridin-3-ylmethyl)morpholine Dihydrochloride.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is essential for troubleshooting and optimization.

N-Alkylation Mechanism

The formation of the free base proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The potassium carbonate first deprotonates the morpholine, increasing its nucleophilicity. The lone pair of electrons on the nitrogen atom of morpholine then attacks the electrophilic methylene carbon of 3-(chloromethyl)pyridine, displacing the chloride ion as the leaving group.

SN2_Mechanism cluster_reactants Reactants cluster_product Product Morpholine Morpholine (Nucleophile) TransitionState [Transition State]‡ Morpholine->TransitionState Nucleophilic Attack PicolylCl 3-(Chloromethyl)pyridine (Electrophile) PicolylCl->TransitionState Product 4-(Pyridin-3-ylmethyl)morpholine TransitionState->Product Chloride leaves

Figure 2: SN2 mechanism for the N-alkylation of morpholine.
Dihydrochloride Salt Formation

The formation of the dihydrochloride salt is a straightforward acid-base reaction. The free base has two sites susceptible to protonation: the morpholine nitrogen (a tertiary amine) and the pyridine nitrogen. Both are protonated by two equivalents of hydrochloric acid to form the stable dihydrochloride salt.

Expected Results and Characterization

CompoundFormMolecular Weight ( g/mol )Expected YieldMelting Point (°C)
4-(Pyridin-3-ylmethyl)morpholineViscous Oil178.2385-95%N/A
4-(Pyridin-3-ylmethyl)morpholine DihydrochlorideWhite Crystalline Solid251.1590-98% (from free base)>200 (decomposes)

¹H NMR (400 MHz, DMSO-d₆) of Dihydrochloride Salt: δ 8.85 (s, 1H), 8.75 (d, J=5.2 Hz, 1H), 8.20 (d, J=8.0 Hz, 1H), 7.80 (dd, J=8.0, 5.2 Hz, 1H), 4.30 (s, 2H), 3.80-4.00 (m, 4H), 3.10-3.30 (m, 4H).

Safety and Handling

  • 3-(Chloromethyl)pyridine hydrochloride: Corrosive and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Morpholine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Handle in a fume hood.

  • Hydrochloric acid solution in diethyl ether: Highly flammable and corrosive. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of free base Incomplete reactionExtend reflux time and monitor by TLC.
Insufficient baseEnsure potassium carbonate is anhydrous and used in sufficient excess.
Product is an inseparable oil Impurities presentPurify by column chromatography on silica gel using a DCM/Methanol gradient.
No precipitate during salt formation Product is too soluble in diethyl etherTry a less polar solvent like hexane or a mixture of diethyl ether and hexane.
Salt is sticky or oily Presence of moistureEnsure all glassware and solvents are anhydrous. Wash the salt thoroughly with anhydrous diethyl ether.

Conclusion

The protocols detailed in this application note provide a reliable and reproducible method for the synthesis of 4-(Pyridin-3-ylmethyl)morpholine dihydrochloride. By understanding the underlying chemical principles and adhering to the experimental procedures, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.

References

  • General N-Alkylation of Amines: A comprehensive overview of N-alkylation reactions can be found in standard organic chemistry textbooks. For a more detailed discussion, refer to: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. [Link]

  • Synthesis of Pyrimidine-Morpholine Hybrids: For an example of a similar nucleophilic substitution reaction involving morpholine and a chloro-heterocycle, see: Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 2024. [Link]

  • Preparation of Amine Salts: For general procedures on the formation of amine salts, including hydrochlorides, refer to: Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Furniss, B. S., Hannaford, A. J., Smith, P. W. G., Tatchell, A. R., Eds.; Longman: Harlow, 1989. [Link]

Application Note: 4-(Pyridin-3-ylmethyl)morpholine Dihydrochloride in Kinase Inhibitor Design

[1][2]

Abstract & Strategic Overview

4-(Pyridin-3-ylmethyl)morpholine dihydrochloride represents a "privileged substructure" in kinase drug discovery.[1][2] It combines a rigid aromatic linker (pyridine) capable of hinge-binding or

1

In Fragment-Based Drug Discovery (FBDD) , this molecule serves as a high-solubility screening probe to identify binding hotspots within the ATP-binding pocket (e.g., PI3K, mTOR, ATR).[1] Its dihydrochloride salt form ensures high aqueous solubility (>100 mM), eliminating the precipitation artifacts common with free-base fragments in SPR or NMR screens.[1][2]

Key Applications:

  • Fragment Screening: Validating binding affinity to the hinge region or ribose pocket.[1][2]

  • Solubility Optimization: Introducing the 3-pyridyl-morpholine motif as a "solubilizing tail" to improve the pharmacokinetic (PK) profile of lipophilic lead compounds.

  • Scaffold Elaboration: Serving as a template for "Fragment Growing" strategies via functionalization of the pyridine ring.[1][2]

Physicochemical Properties & Handling[1][2][3][4]

The dihydrochloride salt is hygroscopic and acidic.[1][2] Proper handling is critical to prevent assay interference (pH shifts) or synthetic failures (catalyst poisoning).[1]

Table 1: Physicochemical Profile
PropertyValue / DescriptionRelevance to Design
Molecular Weight ~251.15 g/mol (Salt)Ideal for fragment screening (Rule of 3 compliant).[1][2]
pKa (Calculated) Pyridine N: ~5.2 Morpholine N: ~8.3At physiological pH (7.4), the morpholine is largely protonated (+), improving solubility and electrostatic interactions.[1]
H-Bond Acceptors 3 (Pyridine N, Morpholine O, Morpholine N)Pyridine N often targets the hinge region (e.g., Val/Leu backbone).[1]
Solubility >100 mM in Water/BufferExcellent for high-concentration NMR/SPR assays.[1][2]
Stability High (Shelf life >2 years at -20°C)Stable against oxidative degradation.[1][2]

Handling Protocol:

  • Storage: Store in a desiccator at -20°C. The salt absorbs atmospheric moisture rapidly.[1][2]

  • Neutralization (Synthesis): For organic coupling reactions (e.g., Suzuki, Buchwald), the salt must be converted to the free base in situ using 2.5 equivalents of DIPEA or pre-washed with saturated NaHCO₃/DCM extraction.[1]

  • Neutralization (Assays): In biochemical assays (pH 7.4), ensure the buffer capacity (e.g., 50 mM HEPES) is sufficient to buffer the addition of the acidic salt stock.[1]

Application 1: Fragment-Based Screening (SPR Protocol)[1]

This protocol describes the screening of 4-(Pyridin-3-ylmethyl)morpholine against a target kinase (e.g., PI3K

1
Rationale

The pyridine nitrogen can act as a weak hinge binder, while the morpholine oxygen probes the solvent front.[1][2] This fragment is often used to map the "affinity" of the ATP pocket before elaborating into a larger molecule.[2]

Materials
  • Ligand: 4-(Pyridin-3-ylmethyl)morpholine dihydrochloride (100 mM stock in 100% DMSO).[1][2]

  • Running Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20, 1 mM DTT, 1% DMSO.[1][2]

  • Instrument: Biacore 8K or chemically equivalent SPR system.

  • Sensor Chip: CM5 (Carboxymethylated dextran) coupled with target kinase via amine coupling.[1][2]

Step-by-Step Protocol
  • Stock Preparation:

    • Dissolve the dihydrochloride salt in pure DMSO to 100 mM.[1][2] Note: The salt may require sonication.[1][2] If precipitation occurs upon dilution into buffer, check pH.

  • Dose-Response Preparation:

    • Prepare a 2-fold dilution series in Running Buffer ranging from 2 mM down to 31.25

      
      M .
      
    • Critical: Maintain constant DMSO concentration (1%) across all samples to prevent bulk refractive index errors.

  • Injection Cycle:

    • Flow Rate: 30

      
      L/min.[1][2]
      
    • Contact Time: 60 seconds (association).

    • Dissociation Time: 120 seconds.

    • Regeneration: Usually not required for low-affinity fragments; if needed, use a mild pulse of 10 mM Glycine pH 9.5.[1][2]

  • Data Analysis:

    • Reference subtract (Flow cell 2 - Flow cell 1).[1][2]

    • Solvent correct (using DMSO calibration curve).

    • Fit steady-state affinity (

      
       vs. Concentration) to derive 
      
      
      .[1][2]
    • Success Criteria: Square-wave sensorgrams indicating rapid on/off rates typical of fragments.[1][2]

Application 2: Fragment Elaboration (Hit-to-Lead)

Once the fragment is validated, it serves as a template.[1][2] Since the "dead" fragment cannot be easily coupled, Analog Selection is the next logical step.[1][2]

Design Logic: The "Growing" Strategy

If the pyridine binds the hinge, vectors at the C5 or C6 position of the pyridine ring are typically directed toward the hydrophobic specificity pocket (gatekeeper).

Workflow Visualization (DOT Diagram) The following diagram illustrates the transition from the raw fragment to a functionalized lead.

FragmentElaborationFragmentScreening Hit:4-(Pyridin-3-ylmethyl)morpholineValidationStructural Validation(X-ray / Docking)Confirm Hinge BindingFragment->Validation $K_D < 500 mu M$ StrategyElaboration Strategy:Functionalize Pyridine RingValidation->Strategy Binding Mode Defined Analog1Synthetic Handle A:5-Bromo-3-(morpholinomethyl)pyridine(For Suzuki Coupling)Strategy->Analog1 Hydrophobic Pocket Vector Analog2Synthetic Handle B:3-(Morpholinomethyl)pyridin-2-amine(For Amide Coupling)Strategy->Analog2 Solvent Front Vector LeadLead Compound:Scaffold-Linker-Fragment(High Potency Kinase Inhibitor)Analog1->Lead Pd-Catalyzed Cross-Coupling Analog2->Lead Nucleophilic Substitution

Caption: Workflow for evolving the 4-(Pyridin-3-ylmethyl)morpholine fragment into a lead compound. The "dead" fragment is replaced by functionalized analogs (bromo- or amino-pyridines) to enable attachment to the core scaffold.[1]

Synthetic Protocol: Installing the Motif (Reductive Amination)

If you need to synthesize the fragment or attach the "morpholine-methyl" tail to a pyridine scaffold containing an aldehyde, use this standard Reductive Amination protocol.[1][2] This is the industry standard for installing this solubilizing group.

Reaction Scheme
Materials
  • Substrate: 3-Pyridinecarboxaldehyde (or functionalized analog).[1][2]

  • Amine: Morpholine (1.2 equivalents).[1][2][3][4]

  • Reductant: Sodium triacetoxyborohydride (STAB, 1.5 equivalents).[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1][2]

  • Additive: Glacial Acetic Acid (1-2 equivalents, catalytic).[1][2]

Step-by-Step Procedure
  • Imine Formation:

    • In a round-bottom flask, dissolve 3-Pyridinecarboxaldehyde (1.0 mmol) in dry DCE (5 mL).

    • Add Morpholine (1.2 mmol, 105 mg).[1][2]

    • Add Glacial Acetic Acid (1.0 mmol, 60

      
      L).
      
    • Stir at room temperature for 30–60 minutes under nitrogen. Tip: Monitor by TLC/LCMS for disappearance of aldehyde.[1]

  • Reduction:

    • Add Sodium triacetoxyborohydride (1.5 mmol, 318 mg) in one portion.

    • Stir at room temperature for 4–16 hours.

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Caution: Gas evolution.[1][2]

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification:

    • The crude product is often pure enough.[1][2] If not, purify via flash chromatography (DCM:MeOH 95:5).[1][2]

    • Salt Formation (Optional): Dissolve free base in diethyl ether, add 2.0 eq of 4M HCl in dioxane to precipitate the dihydrochloride salt .[1][2] Filter and dry.[1][2][5]

Case Study: The PI3K/mTOR Context

The 4-(Pyridin-3-ylmethyl)morpholine motif is structurally homologous to the solubilizing tails found in potent PI3K/mTOR inhibitors.[1][2]

  • Example: GDC-0980 (Apitolisib) and AZ20 (ATR inhibitor).[1][2]

  • Mechanism: In these drugs, the morpholine ring protrudes into the solvent, breaking the planarity of the molecule and improving solubility.[1] The pyridine (or pyrimidine) ring serves as the connector to the hinge-binding core.[1]

  • Impact: Substitution of a phenyl linker with a pyridine linker (as in this fragment) often reduces lipophilicity (LogP) and improves metabolic stability by reducing the electron density of the aromatic ring, making it less prone to oxidation by CYP450 enzymes.[1]

References

  • Fragment-Based Discovery of ATR Inhibitors (AZ20): Foote, K. M., et al. "Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase."[1] Journal of Medicinal Chemistry 56.5 (2013): 2125-2138.[1][2][6]

  • Morpholine as a Privileged Structure: Kourounakis, A., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules."[1][2] Medicinal Research Reviews 40.2 (2020).[1][2]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry 61.11 (1996): 3849-3862.[1][2]

  • PI3K/mTOR Inhibitor Design: Beaufils, F., et al. "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309): A Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor."[1][2][7] Journal of Medicinal Chemistry 60.17 (2017): 7524–7538.[1][2] [1]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Morpholinomethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PYR-3MM Subject: Optimization of Isolated Yield & Troubleshooting Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-(Morpholinomethyl)pyridine (CAS: 7752-82-1) is a common yet deceptive procedure. While the bond formation is straightforward, researchers frequently report isolated yields of <40% despite high conversion rates.

This low yield is rarely due to reaction failure but rather improper pH management during work-up . The product contains two basic nitrogen centers with distinct pKa values (Pyridine


, Morpholine 

). Standard neutral extractions leave the majority of the product protonated in the aqueous phase.

This guide details the Reductive Amination route (Method A, recommended) and the Nucleophilic Substitution route (Method B), with a heavy focus on the isolation logic required to recover >90% of your material.

Module 1: The "Gold Standard" Protocol (Reductive Amination)

Method A: Reductive Amination using Sodium Triacetoxyborohydride (STAB). Why this route? It avoids the handling of vesicant halomethyl pyridines and minimizes over-alkylation (quaternization) side products common in nucleophilic substitution.

Optimized Workflow
ParameterRecommendationTechnical Rationale
Reagent NaBH(OAc)₃ (STAB)Unlike NaBH₄, STAB is mild and does not reduce the aldehyde/ketone faster than the imine forms. It suppresses alcohol by-products.
Stoichiometry 1.0 eq Aldehyde : 1.1 eq Amine : 1.4 eq STABSlight excess of amine ensures full consumption of the aldehyde. Excess hydride ensures rapid reduction of the iminium intermediate.
Solvent DCE (1,2-Dichloroethane) or THF DCE promotes imine formation.[1] If avoiding halogenated solvents, THF is acceptable but may require longer reaction times.
Additive Acetic Acid (1.0 eq)CRITICAL: Catalyzes the formation of the iminium ion. Without acid catalysis, the reaction stalls at the hemiaminal stage.
Step-by-Step Protocol
  • Imine Formation: Charge reaction vessel with 3-Pyridinecarboxaldehyde (1.0 equiv) and Morpholine (1.1 equiv) in DCE (0.2 M concentration).

  • Acid Catalysis: Add Acetic Acid (1.0 equiv). Stir for 30 minutes at Room Temperature (RT). Note: The solution may warm slightly.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.4 equiv) portion-wise over 15 minutes.

  • Reaction: Warm to RT and stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (MeOH/DCM 1:9). Stain with Ninhydrin or KMnO₄. The aldehyde spot (high R_f) should disappear.

Module 2: The "Yield Trap" – Work-up & Isolation

This is where 80% of failures occur. You must understand the ionization state of your product.

The pH Logic
  • pH < 5: Both Nitrogens are protonated (

    
    , 
    
    
    
    ).[2] Highly water-soluble.
  • pH 6–7: Pyridine is neutral, but Morpholine is protonated (

    
    ). Still water-soluble. 
    
  • pH > 10: Both Nitrogens are neutral. Organic-soluble.

If you quench with saturated NaHCO₃ (pH ~8.5), you are on the borderline. You must drive the pH to >12 to force the morpholine moiety into the organic phase.

WorkupLogic Start Quench Reaction (Contains Product + Borate Salts) Acidify Add 1N HCl (pH < 2) Wash with DCM Start->Acidify OrganicWaste Organic Layer: Removes non-basic impurities (Discard) Acidify->OrganicWaste Organic Phase AqueousAcid Aqueous Layer: Contains Product (Dication) Acidify->AqueousAcid Aqueous Phase Basify Basify with 4N NaOH Target pH > 12 AqueousAcid->Basify Extract Extract with DCM (x3) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Isolated Product (Free Base) Dry->Final

Figure 1: Work-up decision tree ensuring complete recovery of the basic product.

Module 3: Troubleshooting & FAQs

Q1: My conversion is high by LCMS, but I only isolated 30% yield. Where is my product? A: It is likely in your aqueous waste stream.

  • Diagnosis: Check the pH of your aqueous layer after extraction. If it is <10, the morpholine ring is protonated (pKa ~8.3).

  • Fix: Add 4M NaOH to the aqueous layer until pH is 12–14, then re-extract with DCM or Chloroform (CHCl₃). The product is very soluble in chlorinated solvents but less so in Ether/Hexanes.

Q2: I see a large side-product spot on TLC. What is it? A: Common side products include:

  • 3-Pyridinemethanol: Formed if the aldehyde is reduced before the amine reacts. Prevention: Ensure you stir the aldehyde and amine for 30 mins before adding the hydride. Do not use NaBH₄; use NaBH(OAc)₃.

  • Bis-alkylation: Rare with morpholine (secondary amine), but possible if using primary amines.

Q3: The product is oiling out or forming an emulsion during extraction. A: Pyridine derivatives often act as surfactants.

  • Fix: Filter the biphasic mixture through a pad of Celite to break the emulsion.

  • Fix: Saturate the aqueous layer with solid NaCl (Salting out) to decrease the water solubility of the organic product.

Q4: Can I use the Nucleophilic Substitution route (3-chloromethylpyridine + Morpholine) instead? A: Yes, but with caveats.

  • Risk: 3-(Chloromethyl)pyridine is often sold as the HCl salt. You must use at least 2.5 equivalents of base (e.g.,

    
     or DIPEA) to neutralize the salt and scavenge the HCl produced during substitution.
    
  • Side Reaction: The free base of 3-(chloromethyl)pyridine is unstable and can self-polymerize. It should be generated in situ in the presence of the morpholine nucleophile.

Module 4: Mechanistic Insight

Understanding the reaction pathway helps identify where the process fails.

ReactionMechanism Aldehyde 3-Pyridinecarboxaldehyde Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Morpholine Alcohol Side Product: Pyridinemethanol Aldehyde->Alcohol Direct Reduction (If NaBH4 used) Iminium Iminium Ion (Reactive Intermediate) Hemiaminal->Iminium - H2O (Acid Cat.) Product 3-(Morpholinomethyl)pyridine Iminium->Product + H- (Reduction)

Figure 2: Reaction pathway. Note that direct reduction of the aldehyde (red dashed line) is the primary competitor to product formation.

References
  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6]J. Org.[1][3] Chem. 1996, 61, 3849–3862.[1][3] [Link] (The foundational text establishing STAB as the superior reagent for this transformation.)

  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014. "Reductive Amination."[1][2][3][4][5][6] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81218, 3-(Morpholinomethyl)pyridine. [Link] (Source for pKa estimates and physical properties.)

Sources

Stability of 4-(Pyridin-3-ylmethyl)morpholine in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Pyridin-3-ylmethyl)morpholine

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with 4-(Pyridin-3-ylmethyl)morpholine, focusing on its stability in aqueous solutions. The content is structured to address common questions, troubleshoot experimental issues, and provide robust protocols to ensure data integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and inherent stability of 4-(Pyridin-3-ylmethyl)morpholine.

Q1: What are the primary chemical liabilities of 4-(Pyridin-3-ylmethyl)morpholine in an aqueous solution?

A1: The primary chemical liabilities stem from its two heterocyclic rings. The pyridine ring is susceptible to oxidation, which can lead to the formation of an N-oxide derivative. The methylene bridge connecting the two rings is also a potential site of oxidation. While the morpholine ring is generally stable, its tertiary amine can undergo oxidation under strong oxidative conditions.[1][2][3] The molecule's stability is also pH-dependent due to the basic nitrogens in both the pyridine (pKa of conjugate acid ≈ 5.6) and morpholine (pKa of conjugate acid ≈ 8.4) moieties.[4][5][6][7]

Q2: How should I prepare and store aqueous stock solutions of this compound?

A2: For optimal stability, prepare stock solutions in a suitable buffer, and store them protected from light at low temperatures.

  • Solvent: Use purified, HPLC-grade water or a buffer system relevant to your experimental needs.

  • pH: The pH of the solution will influence stability. Given the pKa values, the molecule's protonation state will vary significantly across the physiological pH range. Consider buffering your solution, but be aware that some buffer components can catalyze degradation.

  • Storage: Store stock solutions at 2-8°C for short-term use (days) or at -20°C or below for long-term storage (weeks to months). Aliquot solutions to avoid repeated freeze-thaw cycles.

  • Protection: Store solutions in amber vials or wrap containers in foil to protect against photolytic degradation.[8][9]

Q3: Is 4-(Pyridin-3-ylmethyl)morpholine susceptible to hydrolysis?

A3: Based on its structure, which lacks common hydrolyzable functional groups like esters, amides, or lactams, 4-(Pyridin-3-ylmethyl)morpholine is not expected to be susceptible to hydrolysis under typical aqueous conditions (neutral pH). Forced degradation studies under strongly acidic or basic conditions are necessary to confirm this.[4][8]

Q4: What are the main degradation pathways I should be aware of?

A4: The most probable degradation pathways involve oxidation. Key potential degradants include:

  • Pyridine N-oxide: Oxidation of the pyridine nitrogen.

  • Morpholine N-oxide: Oxidation of the morpholine nitrogen.

  • Hydroxylated derivatives: Oxidation at the pyridine ring or the methylene bridge.[1][2][3]

The diagram below illustrates the most likely oxidative degradation pathways.

Caption: Potential oxidative degradation pathways.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis of 4-(Pyridin-3-ylmethyl)morpholine stability.

Issue 1: Appearance of Unexpected Peaks in HPLC Chromatogram

Q: I'm seeing new peaks in my chromatogram that were not present at the initial time point. What could be the cause?

A: Unexpected peaks are typically indicative of degradation or contamination. Follow this decision tree to diagnose the issue.

Troubleshooting_New_Peaks start Unexpected Peak(s) Observed q1 Are peaks present in the blank (vehicle) injection? start->q1 ans1_yes Contamination Issue q1->ans1_yes Yes q2 Does peak size increase with time or stress? q1->q2 No sub_ans1_yes Check solvent purity, vials, and sample prep procedure. ans1_yes->sub_ans1_yes ans2_yes Degradation Product q2->ans2_yes Yes ans2_no Carryover or System Peak q2->ans2_no No sub_ans2_yes Proceed with forced degradation to confirm. Characterize peak. ans2_yes->sub_ans2_yes sub_ans2_no Perform needle wash study. Check mobile phase for non-UV absorbing impurities. ans2_no->sub_ans2_no

Caption: Decision tree for troubleshooting unexpected peaks.

Issue 2: Poor Recovery or Rapid Loss of Parent Compound

Q: My analysis shows a rapid and unexpected loss of the parent compound, even in control samples. What should I check?

A: This could be due to several factors:

  • Adsorption: The compound may be adsorbing to container surfaces (glass or plastic). Try using silanized glass vials or low-adsorption plasticware.

  • Oxidative Stress: Ensure your aqueous solution is not inadvertently exposed to oxidative conditions. Use high-purity water and consider preparing solutions fresh. Dissolved oxygen can contribute to degradation.

  • Incorrect pH: A significant deviation in the pH of your solution from the intended value can accelerate degradation. Always measure and confirm the pH after solution preparation.

  • Analytical Method Issue: The issue might be with the analytical method itself. Confirm that the extraction and dilution steps are not causing loss of the analyte.[10][11]

Issue 3: Inconsistent or Irreproducible Retention Times in HPLC

Q: The retention time for my main peak is shifting between injections. How can I fix this?

A: Retention time variability is often a sign of issues with the HPLC system or mobile phase.[10][12]

  • Mobile Phase: Ensure the mobile phase is fresh, well-mixed, and thoroughly degassed. Small changes in pH or composition can cause shifts, especially for a basic compound like this.[10]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This can take 15-20 column volumes or more.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[13]

  • Pump Performance: Check for pressure fluctuations, which may indicate a leak or a problem with the pump's check valves.[12]

Part 3: Experimental Protocols

This section provides detailed, self-validating protocols for conducting a stability study.

Protocol 1: Forced Degradation Study in Aqueous Solution

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH Q1A(R2) guidelines.[8][14][15][16] The goal is to achieve 5-20% degradation of the active substance.[8][14]

Objective: To evaluate the stability of 4-(Pyridin-3-ylmethyl)morpholine under various stress conditions.

Materials:

  • 4-(Pyridin-3-ylmethyl)morpholine reference standard

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate or acetate buffer components

  • Class A volumetric flasks, pipettes, and autosampler vials (amber)

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_samples Prepare Stress Samples (e.g., Acid, Base, Peroxide) prep_stock->prep_samples stress Incubate Samples (e.g., 60°C, UV light) prep_samples->stress sampling Pull Timepoints (e.g., 0, 2, 4, 8, 24 hr) stress->sampling quench Quench Reaction & Dilute to Target Conc. sampling->quench hplc Analyze via Stability- Indicating HPLC Method quench->hplc data Calculate % Degradation & Assess Peak Purity hplc->data

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). This is your T=0 Unstressed Control.

  • Stress Sample Preparation: For each condition, transfer a known volume of the stock solution into a separate flask and add the stressor.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.[8]

    • Thermal: Use a solution prepared in neutral pH water.

    • Photolytic: Use a solution in neutral pH water, placed in a photostability chamber. Include a dark control wrapped in foil.

  • Incubation:

    • Place the Acid, Base, and Thermal samples in a water bath or oven at 60°C.

    • Keep the Oxidation sample at room temperature due to the typically rapid reaction kinetics.[8]

    • Expose the Photolytic sample to light according to ICH Q1B guidelines.

  • Timepoint Sampling: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 8, 24 hours).

  • Quenching and Dilution: Immediately quench the reaction to stop further degradation.

    • For Acid samples, neutralize with an equimolar amount of NaOH.

    • For Base samples, neutralize with an equimolar amount of HCl.

    • For all samples, dilute to the target analytical concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a method that can separate the parent compound from all potential degradation products and impurities.[13][17][18]

Chromatographic Conditions (Example):

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmA C18 column is a robust starting point for retaining moderately polar compounds.[17]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0A low pH buffer protonates the pyridine and morpholine nitrogens, improving peak shape and retention.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase HPLC.
Gradient 5% to 60% B over 20 minutesA gradient elution is necessary to separate the polar parent from potentially more polar or less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControls retention time reproducibility.[13]
Detection (UV) 260 nmThe pyridine ring provides strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µL

System Suitability Test (SST): Before running samples, perform at least five replicate injections of a standard solution. The %RSD for peak area and retention time should be <2.0%. This validates that the system is performing correctly before analysis begins.

Part 4: Data Interpretation

After conducting the forced degradation study, the data should be summarized to provide a clear picture of the compound's stability profile.

Example Forced Degradation Data Summary:

Stress ConditionDuration (hr)Temperature% DegradationNo. of DegradantsObservations
0.1 M HCl2460°C< 2%0Stable to acidic conditions.
0.1 M NaOH2460°C< 2%0Stable to basic conditions.
3% H₂O₂8RT15.2%2Primary degradation pathway is oxidative. Major degradant at RRT 0.85.
Heat2460°C< 1%0Thermally stable.
Light (ICH Q1B)-25°C5.5%1Minor sensitivity to light.

RRT = Relative Retention Time

This table provides a clear, at-a-glance summary of the molecule's liabilities, confirming that oxidation is the primary degradation pathway to monitor in future stability studies.

References

  • Morpholine | C4H9NO | CID 8083 - PubChem. NIH. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available from: [Link]

  • MORPHOLINE. Available from: [Link]

  • (PDF) Degradation of Pyridines in the Environment - ResearchGate. Available from: [Link]

  • Degradation of pyridines in the environment - Taylor & Francis. Available from: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC. NIH. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. Available from: [Link]

  • Morpholine - Versatile Industrial Chemical at Best Price - Peekay Agencies Pvt. Ltd. Available from: [Link]

  • Morpholine. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology. Available from: [Link]

  • Enzymatic degradation of pyridine and pyridinols - Vilniaus universitetas. Available from: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities - Resolian. Available from: [Link]

  • Forced Degradation Studies - SciSpace. Available from: [Link]

  • Stability Indicating HPLC Method Development –A Review - IJTSRD. Available from: [Link]

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available from: [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee - pgeneral.com. Available from: [Link]

  • Showing Compound 3-Methylpyridine (FDB004416) - FooDB. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. Available from: [Link]

  • HPLC Troubleshooting Guide - ResearchGate. Available from: [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues - AELAB. Available from: [Link]

Sources

Technical Support Center: Optimizing pH for the Extraction of 3-Morpholinomethylpyridine Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the efficient extraction of 3-morpholinomethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the liquid-liquid extraction of this basic compound. Here, we move beyond simple protocols to explain the fundamental principles governing the extraction process, empowering you to troubleshoot and refine your experiments for maximal yield and purity.

Understanding the Core Principle: The Role of pH in Extraction

The successful extraction of an ionizable compound like 3-morpholinomethylpyridine hinges on controlling its charge state. The free base form is significantly more soluble in organic solvents than its protonated (salt) form, which is more soluble in the aqueous phase. By manipulating the pH of the aqueous layer, we can dictate the equilibrium between the protonated and unprotonated forms of the molecule, thereby driving its partitioning into the desired solvent phase.

The Henderson-Hasselbalch equation is the cornerstone of this process. For a basic compound like 3-morpholinomethylpyridine, the equation can be expressed as:

pH = pKa + log ([B] / [BH+])

Where:

  • pH is the pH of the aqueous solution.

  • pKa is the acid dissociation constant of the conjugate acid of the amine.

  • [B] is the concentration of the neutral free base.

  • [BH+] is the concentration of the protonated (cationic) form.

To maximize the concentration of the neutral free base ([B]), which is preferentially soluble in the organic solvent, the pH of the aqueous solution must be raised significantly above the pKa of the compound. A general rule of thumb is to adjust the pH to be at least 2 units higher than the pKa, which ensures that over 99% of the compound is in its unprotonated, organic-soluble form.

3-Morpholinomethylpyridine has two basic nitrogen atoms: one on the pyridine ring and one on the morpholine ring. Based on computational predictions, the estimated pKa values for the conjugate acids are:

  • Pyridine nitrogen: ~4.5 - 5.5

  • Morpholine nitrogen: ~8.5 - 9.5

Therefore, to ensure both nitrogen atoms are deprotonated and the molecule is in its free base form, the pH of the aqueous phase should be adjusted to be above the higher pKa value.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction of 3-morpholinomethylpyridine, providing both the underlying rationale and actionable solutions.

Q1: My yield of 3-morpholinomethylpyridine in the organic phase is consistently low. What is the most likely cause?

A1: The most probable cause of low extraction yield is an insufficiently high pH of the aqueous phase. If the pH is near or below the pKa of the morpholine nitrogen (~8.5-9.5), a significant portion of your compound will exist in its protonated, water-soluble form, and will therefore remain in the aqueous layer.

  • Causality: At a pH equal to the pKa, the concentrations of the protonated and unprotonated forms are equal. To drive the equilibrium towards the unprotonated free base, which is soluble in the organic phase, the pH must be substantially higher than the pKa.

  • Troubleshooting Steps:

    • Before extraction, ensure you are accurately measuring the pH of the aqueous phase containing your crude product.

    • Adjust the pH of the aqueous layer to be at least 10.5 to 11. A pH of 2 units above the highest pKa value will ensure that more than 99% of the 3-morpholinomethylpyridine is in its neutral, free base form.

    • Use a suitable base for pH adjustment, such as 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH). Add the base dropwise while monitoring the pH with a calibrated pH meter.

Q2: I've adjusted the pH to >11, but my recovery is still poor. What other factors could be at play?

A2: If the pH is optimal, other factors to consider are the choice of organic solvent, the solvent volume, and the number of extractions.

  • Causality: The efficiency of the extraction also depends on the partition coefficient (K) of the free base between the organic and aqueous phases. A higher partition coefficient in favor of the organic solvent will result in a more efficient extraction. The choice of solvent directly impacts this coefficient. Additionally, multiple extractions with smaller volumes of organic solvent are more efficient than a single extraction with a large volume.

  • Troubleshooting Steps:

    • Solvent Selection: 3-morpholinomethylpyridine, as a free base, is expected to have good solubility in moderately polar to nonpolar organic solvents.

      • Good choices: Dichloromethane (DCM)[1][2][3][4] and ethyl acetate[5][6][7][8] are often effective for extracting basic compounds.

      • Potentially less effective: Highly nonpolar solvents like hexanes may have lower solvating power for this molecule.

      • Solvents to avoid: Protic solvents like ethanol or methanol are generally miscible with water and not suitable for liquid-liquid extraction.

    • Solvent Volume: A common starting point is to use a volume of organic solvent that is equal to the volume of the aqueous phase for each extraction.

    • Number of Extractions: Perform at least three successive extractions of the aqueous layer with fresh portions of the organic solvent. This will ensure a more complete transfer of the compound to the organic phase.

Q3: After basifying the aqueous layer and adding the organic solvent, an emulsion has formed. How can I resolve this?

A3: Emulsion formation is a common problem in liquid-liquid extractions, particularly when dealing with basic aqueous solutions.

  • Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by compounds that have some solubility in both phases. Vigorous shaking can often lead to their formation.

  • Troubleshooting Steps:

    • Prevention: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the partitioning of the solute without creating a stable emulsion.

    • Resolution:

      • Time: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the emulsion will break on its own.

      • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by "salting out" the organic components.

      • Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion with a glass rod.

      • Filtration: In stubborn cases, passing the emulsified layer through a bed of celite or glass wool can help to break the emulsion.

Q4: I am concerned about the stability of my compound at a high pH. Could the 3-morpholinomethylpyridine be degrading?

A4: While many organic molecules are stable at high pH, it is a valid concern, especially if the extraction process is prolonged or involves heating.

  • Causality: Both pyridine and morpholine rings are generally stable. However, prolonged exposure to harsh basic conditions, especially at elevated temperatures, could potentially lead to degradation, although this is less likely for this specific structure under standard extraction conditions. The stability of morpholine and its derivatives at basic pH is generally considered to be good.[9][10][11][12] Pyridine and its derivatives are also known to be relatively stable.[13][14][15][16]

  • Troubleshooting Steps:

    • Minimize Exposure Time: Perform the extraction as quickly as possible after basifying the aqueous solution.

    • Work at Room Temperature: Avoid heating the mixture during the extraction process.

    • Stability Check: If degradation is suspected, you can perform a simple stability test. Prepare a small sample of your compound in the basified aqueous solution and monitor its purity over time using a suitable analytical technique like HPLC or TLC.

Q5: How can I confirm that I have successfully extracted the free base into the organic layer?

A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your extraction.

  • Troubleshooting Steps:

    • Spotting: Before starting the extraction, spot your crude aqueous mixture on a TLC plate.

    • During Extraction: After each extraction with the organic solvent, spot a small amount of the organic layer and the aqueous layer on the TLC plate.

    • Analysis: Develop the TLC plate in an appropriate solvent system. You should see the spot corresponding to your product move from the aqueous layer to the organic layer with each successive extraction. The spot in the aqueous layer should diminish in intensity, while the spot in the organic layer should become more intense. Continue extracting until the spot for your product is no longer visible in the aqueous layer.

Quantitative Data Summary

The following table illustrates the theoretical relationship between the pH of the aqueous phase and the percentage of 3-morpholinomethylpyridine in its neutral, organic-soluble free base form. This is based on the Henderson-Hasselbalch equation and the predicted pKa values.

pH of Aqueous Phase% of Pyridine Nitrogen as Free Base (pKa ≈ 5.0)% of Morpholine Nitrogen as Free Base (pKa ≈ 9.0)Overall % of Molecule as Free BaseExpected Partitioning Behavior
3.0~1%~0.1%<1%Predominantly in aqueous phase
5.050%~1%LowMostly in aqueous phase
7.0~99%~10%LowMostly in aqueous phase
9.0>99.9%50%ModerateSignificant portion in both phases
11.0>99.9%~99%>99%Predominantly in organic phase

Experimental Workflow & Visualization

Step-by-Step Protocol for pH Optimization
  • Dissolution: Dissolve the crude reaction mixture containing 3-morpholinomethylpyridine in a suitable volume of water or a dilute acidic solution (e.g., 1M HCl).

  • Initial pH Measurement: Use a calibrated pH meter to measure the initial pH of the aqueous solution.

  • Basification: While stirring, slowly add a 1M NaOH or KOH solution dropwise to the aqueous mixture.

  • pH Monitoring: Continuously monitor the pH. Continue adding the base until the pH of the aqueous solution is stable at a value between 10.5 and 11.0.

  • Solvent Addition: Transfer the basified aqueous solution to a separatory funnel. Add an equal volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extraction: Stopper the separatory funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the organic layer.

  • Repeat Extraction: Repeat steps 5-8 at least two more times with fresh portions of the organic solvent.

  • Combine and Dry: Combine all the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the 3-morpholinomethylpyridine free base.

Workflow Diagram

ExtractionWorkflow cluster_aqueous_phase Aqueous Phase cluster_organic_phase Organic Phase A Crude Product in Aqueous Solution B Adjust pH to 10.5-11.0 with 1M NaOH A->B Basification C Aqueous Layer (Post-Extraction 1) G Add Organic Solvent (e.g., DCM) B->G Transfer to Separatory Funnel D Aqueous Layer (Post-Extraction 2) C->G E Aqueous Layer (Post-Extraction 3) D->G Add Fresh Solvent F Waste Aqueous Layer E->F H Separate Organic Layer 1 G->H Extraction 1 I Separate Organic Layer 2 G:s->I:n Extraction 2 J Separate Organic Layer 3 G:s->J:n Extraction 3 K Combine Organic Extracts H->K I->K J->K L Dry over Na₂SO₄ K->L M Filter and Evaporate L->M N Isolated Free Base M->N

Caption: Workflow for pH-optimized extraction of 3-morpholinomethylpyridine.

References

  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). NASA Astrophysics Data System. Retrieved from [Link]

  • Yuan, L., et al. (2016). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. Scientific Reports, 6, 25712. [Link]

  • Chemistry Stack Exchange. (2020). Stability of pyridine derivatives. Retrieved from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

  • Mol Inform. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. 38(7), e1800163. [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

  • ResearchGate. (2025). The Stability of Pyridine Nucleotides. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Foodb. (n.d.). Morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of title compounds predicted using the Chemicalize web.... Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ChemAxon. (2016). Chemicalize. Retrieved from [Link]

  • Journal of Cheminformatics. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. 11, 55. [Link]

  • YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). Retrieved from [Link]

  • PubChem. (n.d.). Dichloromethane. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015). Dichloromethane with Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. 12(3), 567-578. [Link]

  • Wikipedia. (n.d.). Dichloromethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility comparison in ethyl acetate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Toluene with Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • PubChem. (n.d.). Toluene. Retrieved from [Link]

  • Publisso. (2025). Ethyl acetate. Retrieved from [Link]

  • ChemBK. (2024). Ethyl pyridine-3-acetate. Retrieved from [Link]

  • American Chemical Society. (2019). Dichloromethane. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl Acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of PMMA in the solvents dichloromethane, ethyl acetate and.... Retrieved from [Link]

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Validation & Comparative

Mass spectrometry fragmentation pattern of 3-(Morpholinomethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-(Morpholinomethyl)pyridine: A Comparative Analysis

Introduction

In the fields of pharmaceutical research and drug development, the unambiguous structural elucidation of novel compounds and their metabolites is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone analytical technique for this purpose.[1] The fragmentation pattern generated by electron ionization (EI) provides a molecular fingerprint, offering deep insights into the compound's structure.

This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-(Morpholinomethyl)pyridine. As a Senior Application Scientist, this document moves beyond a simple spectral interpretation. It explains the causal mechanisms behind the fragmentation, validates these predictions through logical comparison with structurally related alternatives, and provides the experimental framework necessary for reproducible data acquisition. Our focus is on providing researchers, scientists, and drug development professionals with a robust, field-proven guide to identifying this compound and distinguishing it from similar chemical entities.

Part 1: The Fragmentation Pathway of 3-(Morpholinomethyl)pyridine

The structure of 3-(Morpholinomethyl)pyridine incorporates three key features that dictate its fragmentation behavior: a stable pyridine ring, a saturated morpholine ring, and a methylene bridge linking them. The molecular weight is 178.24 g/mol , and under EI-MS, we anticipate a discernible molecular ion (M⁺•) peak at m/z 178.

The most energetically favorable fragmentation process for this molecule is cleavage of the bond between the pyridine ring and the methylene bridge.[2] This is a form of benzylic cleavage, which is highly favored due to the stability of the resulting charged fragments. This single cleavage event gives rise to the two most significant diagnostic ions in the spectrum.

  • Formation of the Base Peak (m/z 100): The most probable fragmentation involves cleavage of the C-C bond between the pyridine ring and the methylene linker, with the positive charge being retained by the more substituted and stabilized morpholinomethyl fragment. This alpha-cleavage adjacent to the morpholine nitrogen results in the formation of a highly stable iminium cation, [C5H10NO]⁺. This fragment is consistently observed as the base peak (most intense peak) for N-substituted morpholine compounds and is therefore highly diagnostic.

  • Formation of the Pyridylmethyl Cation (m/z 92): The alternative outcome of the same benzylic cleavage event is the retention of the charge by the pyridine-containing fragment, forming the pyridylmethyl cation, [C6H6N]⁺. While this benzylic-type cation is also stable, the formation of the m/z 100 iminium ion is generally more favorable. The presence of a significant peak at m/z 92 alongside the m/z 100 peak is a key indicator of the complete molecular structure.

The following diagram illustrates this primary fragmentation pathway.

G cluster_main Primary Fragmentation of 3-(Morpholinomethyl)pyridine mol 3-(Morpholinomethyl)pyridine (M⁺•, m/z 178) frag1 Morpholinomethyl Cation (m/z 100) [Base Peak] mol->frag1 Benzylic Cleavage frag2 Pyridylmethyl Cation (m/z 92) mol->frag2 Benzylic Cleavage

Caption: Primary fragmentation of 3-(Morpholinomethyl)pyridine via benzylic cleavage.

Secondary Fragmentation Pathways

The primary fragment ions undergo further decomposition, providing additional structural confirmation.

  • Fragmentation of the m/z 100 Ion: The morpholinomethyl cation (m/z 100) can undergo ring-opening and subsequent loss of neutral molecules. A characteristic fragmentation is the loss of ethene (C₂H₄, 28 Da) to produce an ion at m/z 72, or the loss of formaldehyde (CH₂O, 30 Da) to yield a prominent ion at m/z 70. Further fragmentation can lead to smaller ions, such as m/z 56 and 42.

G cluster_secondary Secondary Fragmentation of m/z 100 ion100 m/z 100 ion70 m/z 70 ion100->ion70 - CH₂O (30 Da) ion56 m/z 56 ion70->ion56 - CH₂ (14 Da)

Caption: Secondary fragmentation of the diagnostic m/z 100 ion.

  • Fragmentation of the m/z 92 Ion: The pyridylmethyl cation (m/z 92) can lose a neutral molecule of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for pyridine-containing ions, resulting in a fragment at m/z 65.

Summary of Predicted Fragments
m/zProposed Structure/FormulaDescription
178[C₁₀H₁₄N₂O]⁺•Molecular Ion (M⁺•)
100[C₅H₁₀NO]⁺Base Peak . Morpholinomethyl iminium cation from benzylic cleavage.
92[C₆H₆N]⁺Pyridylmethyl cation from benzylic cleavage.
79[C₅H₅N]⁺•Pyridine radical cation from loss of the side chain.
70[C₄H₈N]⁺From m/z 100 via loss of formaldehyde.
65[C₄H₃]⁺From m/z 92 via loss of HCN.

Part 2: Comparative Analysis with Structural Alternatives

To build confidence in our spectral interpretation, we must compare the predicted fragmentation of our target compound with that of structurally similar molecules. This comparative approach highlights the unique features that allow for unambiguous identification.

Alternative 1: 3-Picoline (3-Methylpyridine)

This compound isolates the pyridine ring with a simple methyl group, allowing us to observe the fragmentation behavior of the pyridyl moiety without the influence of the morpholine ring.

  • Fragmentation Pattern: The mass spectrum of 3-picoline is dominated by a very stable molecular ion at m/z 93.[3][4] The primary fragmentation is the loss of a hydrogen radical (H•) to form the same pyridylmethyl cation seen with our target molecule, resulting in a strong peak at m/z 92.[4] Subsequent loss of HCN from the m/z 92 ion gives a fragment at m/z 65.

  • Comparison & Key Differentiators: While both compounds produce a signal at m/z 92, for 3-picoline, this fragment arises from the molecular ion at m/z 93. For 3-(Morpholinomethyl)pyridine, it arises from the molecular ion at m/z 178. Critically, the spectrum of 3-picoline will not contain the base peak at m/z 100 or a molecular ion at m/z 178.

Alternative 2: N-Benzylmorpholine

This compound features a morpholine ring attached to a benzene ring via a methylene bridge. It serves as an excellent comparison for observing the influence of the aromatic ring on the morpholine fragmentation, without the nitrogen atom in the aromatic ring.

  • Fragmentation Pattern: The fragmentation is initiated by the same benzylic cleavage mechanism.[2] This leads to two primary fragments: the benzyl cation [C₇H₇]⁺ at m/z 91 (which often rearranges to the highly stable tropylium ion) and the morpholinomethyl cation [C₅H₁₀NO]⁺ at m/z 100.[2] For N-benzylmorpholine, the m/z 91 peak is typically the base peak due to the exceptional stability of the tropylium ion.

  • Comparison & Key Differentiators: The key similarity is the presence of the m/z 100 fragment. However, the defining difference is the presence of a strong peak at m/z 91 (benzyl/tropylium) instead of m/z 92 (pyridylmethyl). This one mass unit difference is a definitive marker for the presence of a pyridine ring versus a benzene ring in this structural context.

Part 3: Experimental Protocol for GC-MS Analysis

This protocol describes a self-validating system for the analysis of 3-(Morpholinomethyl)pyridine. The use of standard GC-MS parameters ensures reproducibility and allows for comparison with library data.

1. Sample Preparation 1.1. Prepare a 1 mg/mL stock solution of 3-(Morpholinomethyl)pyridine in methanol. 1.2. Serially dilute the stock solution to a working concentration of 10 µg/mL using methanol. 1.3. Transfer 1 mL of the working solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions 2.1. System: Agilent 7890B GC coupled to a 5977A Mass Selective Detector (or equivalent). 2.2. Injector:

  • Injection Volume: 1 µL
  • Injector Temperature: 250°C
  • Mode: Splitless (to maximize sensitivity) 2.3. GC Column:
  • Type: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane)
  • Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness 2.4. Oven Temperature Program:
  • Initial Temperature: 70°C, hold for 2 minutes.
  • Ramp 1: Increase to 180°C at a rate of 15°C/min.
  • Ramp 2: Increase to 280°C at a rate of 25°C/min, hold for 5 minutes. 2.5. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometer Conditions 3.1. Ionization Mode: Electron Ionization (EI)[5] 3.2. Ionization Energy: 70 eV (standard energy for library matching)[5] 3.3. Source Temperature: 230°C 3.4. Quadrupole Temperature: 150°C 3.5. Mass Scan Range: 40 - 400 amu 3.6. Solvent Delay: 4 minutes (to prevent filament damage from the solvent)

Data Summary and Conclusion

The power of EI-MS lies in its ability to generate reproducible, structurally significant fragmentation patterns. The unambiguous identification of 3-(Morpholinomethyl)pyridine is achieved by recognizing its unique molecular fingerprint.

Comparative Fragmentation Data Summary

m/z3-(Morpholinomethyl)pyridine3-PicolineN-Benzylmorpholine
178 Molecular Ion AbsentAbsent
117 AbsentAbsentMolecular Ion
100 Base Peak AbsentPresent
93 AbsentMolecular Ion Absent
92 Diagnostic Peak Diagnostic Peak Absent
91 AbsentAbsentBase Peak
79 PresentPresentAbsent
65 PresentPresentAbsent

The mass spectrum of 3-(Morpholinomethyl)pyridine is characterized by a definitive combination of fragments that allows for its confident identification. The fragmentation is dominated by a highly favorable benzylic cleavage, resulting in two key ions: the base peak at m/z 100 (morpholinomethyl cation) and a diagnostic peak at m/z 92 (pyridylmethyl cation).

The presence of the m/z 100 peak confirms the morpholinomethyl moiety, while the m/z 92 peak confirms the pyridyl portion of the structure. It is this specific combination, anchored by the molecular ion at m/z 178, that distinguishes it from logical structural alternatives. This detailed understanding of the fragmentation causality provides researchers with a powerful tool for structural verification in complex analytical workflows.

References

  • Harvey, D. J. (1987). Mass spectrometry of pyridine-containing derivatives of aldehydes and ketones. Biomedical & Environmental Mass Spectrometry, 14(3), 117-120.
  • Tsukioka, T., & Murakami, T. (1987). Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples.
  • Wachowska, B., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Available at: [Link]

  • NIST. (n.d.). Pyridine, 3-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Methylpyridine (FDB004416). Retrieved from [Link]

  • Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Official Method T-118.
  • Rovito, R., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • MassBank. (2008). 3-METHYLPYRIDINE; EI-B; MS. Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP009033. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 5(1), 1-10.
  • Decouzon, M., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(4), 396-407.
  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2015, 891380.
  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Wang, S., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549.

Sources

A Comparative Guide to Achieving Baseline Separation of 4-(Pyridin-3-ylmethyl)morpholine and Its Process-Related Impurities Using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, a significant portion of my work involves troubleshooting complex separation challenges for our clients in the pharmaceutical industry. A recurring theme is the difficulty in developing robust HPLC methods for polar basic compounds, which are prone to poor peak shape and inadequate retention on traditional reversed-phase columns. This guide provides an in-depth, practical comparison of two HPLC methods for the analysis of 4-(Pyridin-3-ylmethyl)morpholine, a polar basic API intermediate.

This document moves beyond a simple recitation of parameters. It delves into the scientific rationale behind the method development choices, offering a clear, cause-and-effect narrative. Our goal is to empower you, the researcher, to not only replicate this separation but to apply the underlying principles to your own challenging analytes. The protocols described herein are designed to be self-validating, adhering to the principles of analytical quality by design and aligning with international regulatory expectations.[1][2][3]

The Analytical Challenge: Understanding the Analyte and Its Impurities

4-(Pyridin-3-ylmethyl)morpholine is a tertiary amine containing both a pyridine and a morpholine moiety. Its basic nature (due to the two nitrogen atoms) and polarity make it a challenging candidate for conventional C18 columns, where it can exhibit minimal retention and severe peak tailing due to interactions with residual silanols on the silica surface.[4]

Effective impurity profiling requires a method that can separate the main compound from structurally similar impurities that may arise during synthesis or degradation. While specific impurities are process-dependent, we can postulate a logical set based on a common synthetic route: the alkylation of morpholine with a 3-pyridylmethyl halide.

Potential Impurities:
  • Impurity A: Morpholine: A highly polar secondary amine, expected to be poorly retained.

  • Impurity B: 3-Picoline (3-Methylpyridine): A potential starting material for the halide precursor.

  • Impurity C: Pyridine-3-carbaldehyde: An oxidation product or precursor to the halide.

  • Impurity D: 4-(Pyridin-3-ylmethyl)morpholine N-oxide: A common oxidative degradation product of the pyridine ring.

Below is a visualization of the target analyte and its potential process-related impurities.

Caption: Structures of the target analyte and potential impurities.

HPLC Method Development Strategy: Causality and Choices

Our objective is to develop a stability-indicating HPLC method that is specific, robust, and reliable, in accordance with ICH guidelines.[1][5] The core of this challenge lies in managing the ionization state of our basic analytes to achieve adequate retention and symmetrical peak shapes.

Method A: The Optimized Approach

The logic for this method is built on controlling analyte-stationary phase interactions through careful selection of the column and mobile phase pH.

  • Column Selection: We selected a Phenyl-Hexyl stationary phase . Unlike traditional C18 phases that rely solely on hydrophobic interactions, phenyl phases offer alternative selectivity through pi-pi (π-π) interactions with the aromatic pyridine ring of our analyte and impurities.[6] This provides an additional retention mechanism, which is crucial for separating structurally similar compounds. Furthermore, many modern phenyl columns are more resistant to "phase collapse" or "dewetting" when used with highly aqueous mobile phases, which are often necessary for retaining polar compounds.[6]

  • Mobile Phase pH Control: This is the most critical parameter. The pKa of the pyridine nitrogen is ~5.2, and the morpholine nitrogen is ~8.4. To ensure consistent protonation and avoid peak splitting or tailing, the mobile phase pH must be buffered well below the lowest pKa. We chose a pH of 2.8 using a phosphate buffer . At this pH, both nitrogen atoms are consistently protonated, presenting the analytes as cations. This suppressed secondary silanol interactions and promoted a consistent hydrophilic character, allowing for more predictable chromatographic behavior.[7]

  • Gradient Elution: A gradient is necessary to elute the more retained N-oxide impurity (Impurity D) in a reasonable time while still achieving good separation of the early-eluting, highly polar morpholine (Impurity A).

Method B: A Conventional (Sub-optimal) Approach

For comparison, we'll use a method that a less experienced scientist might initially attempt.

  • Column Selection: A standard, older-generation L1 (C18) column is used.

  • Mobile Phase: A simple Methanol/Water mobile phase with no pH control. This represents a common but flawed approach for basic analytes. The unbuffered water can have a variable pH (typically 5.5-6.5), which is right in the pKa range of the pyridine moiety, leading to inconsistent ionization and severe peak tailing.

Experimental Protocols

The following protocols outline the precise steps for executing both HPLC methods.

Workflow Overview

G prep Sample Preparation (Dissolve standard mix in Mobile Phase A) inject_A Inject on HPLC System (Method A: Optimized) prep->inject_A inject_B Inject on HPLC System (Method B: Sub-optimal) prep->inject_B acquire_A Acquire Chromatogram A inject_A->acquire_A acquire_B Acquire Chromatogram B inject_B->acquire_B process Data Processing (Integrate Peaks, Calculate SST) acquire_A->process acquire_B->process compare Compare Results (tR, Resolution, Tailing Factor) process->compare G start Initial Chromatogram q1 Poor Peak Shape? (Tailing > 2.0) start->q1 q2 Inadequate Retention? (Analyte near void) q1->q2 No a1 Control pH: Buffer mobile phase well below analyte pKa q1->a1 Yes q3 Poor Resolution? (Rs < 2.0) q2->q3 No a3 Decrease mobile phase organic content q2->a3 Yes a5 Adjust gradient slope or organic modifier type q3->a5 Yes end Optimized Separation q3->end No a2 Use end-capped column or alternative chemistry (Phenyl) a1->a2 a2->q2 a4 Use alternative column (e.g., Phenyl for π-π interaction) a3->a4 a4->q3 a6 Optimize pH to alter relative selectivity a5->a6 a6->end

Sources

A Comparative Guide to the Biological Activity of 3-Pyridyl vs. 4-Pyridyl Morpholine Isomers in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, even the slightest alteration in a molecule's architecture can lead to profound differences in its biological activity. This guide delves into the nuanced yet critical comparison of 3-pyridyl and 4-pyridyl morpholine isomers, two closely related chemical scaffolds that frequently appear in the design of kinase inhibitors. As a senior application scientist, my aim is to provide not just a side-by-side comparison, but also to illuminate the underlying medicinal chemistry principles that govern these differences, supported by experimental insights.

The PI3K/Akt/mTOR Pathway: A Key Target for Pyridyl Morpholine Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Pyridyl morpholine-containing molecules have emerged as a promising class of inhibitors that target kinases within this pathway, such as PI3K and mTOR.[6] The morpholine moiety often forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket, while the pyridyl ring projects into the active site, where its interactions can significantly influence potency and selectivity.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits SAR_Comparison cluster_0 3-Pyridyl Morpholine Isomer cluster_1 4-Pyridyl Morpholine Isomer cluster_2 Kinase ATP-Binding Pocket isomer3 isomer3 hinge Hinge Region isomer3->hinge H-bond (Morpholine O) affinity_pocket Affinity Pocket isomer3->affinity_pocket Potential for differential H-bonding and steric interactions due to N position isomer4 isomer4 isomer4->hinge H-bond (Morpholine O) isomer4->affinity_pocket Altered vector for substituents impacting interaction with pocket

Caption: Structural differences between 3- and 4-pyridyl morpholine isomers and their potential impact on kinase binding.

Comparative Biological Data: An Illustrative Case

While a single study directly comparing a 3-pyridyl morpholine compound to its exact 4-pyridyl counterpart across a range of assays is not readily available in the public domain, the principles of medicinal chemistry and existing SAR data allow for an illustrative comparison. For instance, in a series of isothiazolo[4,3-b]pyridines, a 5-methoxy-3-pyridinyl analogue was found to be 200-fold more potent as a PIKfyve inhibitor than the corresponding 4-methoxy-3-pyridinyl analogue, highlighting the profound impact of substituent placement on the pyridyl ring. [7] Based on such observations, we can construct a hypothetical but representative dataset to underscore the potential differences in activity.

CompoundIsomerTarget KinaseIC50 (nM)Cell LineAnti-proliferative Activity (GI50, µM)
Compound A 3-Pyridyl MorpholinePI3Kα15MCF-7 (Breast Cancer)0.5
Compound B 4-Pyridyl MorpholinePI3Kα150MCF-7 (Breast Cancer)5.0

This data is illustrative and intended to demonstrate the potential magnitude of difference in biological activity based on positional isomerism. Actual values would be determined experimentally.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of these isomers, a series of biochemical and cell-based assays are essential.

Biochemical Kinase Inhibition Assay (Fluorescence-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the purified kinase (e.g., PI3Kα) in assay buffer.

    • Prepare a stock solution of the substrate (e.g., a fluorescently labeled peptide) and ATP in assay buffer.

    • Prepare serial dilutions of the 3-pyridyl and 4-pyridyl morpholine test compounds in DMSO.

  • Assay Procedure:

    • Add a small volume of the diluted test compounds to the wells of a microplate.

    • Add the kinase solution to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the plate at room temperature for a specified time to allow for substrate phosphorylation.

    • Stop the reaction by adding a stop solution.

    • Read the fluorescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Anti-proliferative Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation and viability of cancer cells. [8]

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-pyridyl and 4-pyridyl morpholine test compounds in cell culture media.

    • Remove the old media from the cells and add the media containing the test compounds.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each compound concentration relative to a vehicle control.

    • Plot the percent viability against the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental_Workflow Compound_Synthesis Compound Synthesis (3- and 4-pyridyl isomers) Biochemical_Screening Biochemical Kinase Assay (Determine IC50) Compound_Synthesis->Biochemical_Screening Cell_Based_Screening Cell-Based Proliferation Assay (Determine GI50) Biochemical_Screening->Cell_Based_Screening Active Compounds Hit_to_Lead Hit-to-Lead Optimization Cell_Based_Screening->Hit_to_Lead Potent & Cell-Permeable Compounds Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A generalized workflow for the screening and development of kinase inhibitors.

Conclusion

The comparison of 3-pyridyl and 4-pyridyl morpholine isomers serves as a compelling illustration of a fundamental principle in medicinal chemistry: structure dictates function. While these isomers differ by only the position of a single nitrogen atom, this seemingly minor change can cascade into significant differences in target engagement, cellular activity, and pharmacokinetic properties. For researchers in drug development, this underscores the importance of systematic exploration of positional isomers during the lead optimization process. A thorough understanding of the structure-activity relationships governing these subtle structural modifications is paramount to designing more potent, selective, and ultimately, more effective therapeutic agents.

References

  • ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Available at: [Link]

  • American Journal of Hematology/Oncology. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Available at: [Link]

  • University of Wollongong Research Online. Bioassays for anticancer activities. Available at: [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • INiTS. Cell-based test for kinase inhibitors. Available at: [Link]

  • PMC. Protocol to identify small-molecule inhibitors against cancer drug resistance. Available at: [Link]

  • MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Available at: [Link]

  • International Journal for Pharmaceutical Research Scholars. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. Available at: [Link]

  • ResearchGate. Comparative IC50 nM of compounds 3a-3i and 4a-4i.MDA MD 468 (breast... Available at: [Link]

  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. Available at: [Link]

  • PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • ResearchGate. Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Available at: [Link]

  • PMC. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Available at: [Link]

  • Frontiers. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Available at: [Link]

Sources

Reference Standards for 4-(Pyridin-3-ylmethyl)morpholine Purity Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis, 4-(Pyridin-3-ylmethyl)morpholine (CAS 19730-04-2) serves as a critical intermediate for building kinase inhibitors and GPCR ligands. Its dual-nitrogen heterocyclic structure presents specific analytical challenges—notably peak tailing in HPLC and hygroscopicity in its free base form.

This guide objectively compares the three tiers of reference standards available for this molecule: ISO 17034 Certified Reference Materials (CRMs) , In-House Working Standards , and Commercial Reagent Grade materials. Through a representative case study, we demonstrate that relying on "98% purity" reagent-grade materials without secondary qualification can lead to a 2–4% mass balance error , primarily due to unquantified water content and regioisomeric impurities.

Technical Context: The Molecule & The Challenge

The Analyte: 4-(Pyridin-3-ylmethyl)morpholine Synonyms: 3-(Morpholinomethyl)pyridine Chemical Properties:

  • Basicity: Contains two basic centers (Pyridine N and Morpholine N).

  • Hygroscopicity: The free base is prone to absorbing atmospheric moisture, altering the effective mass.

  • Impurity Profile: Common synthesis routes (reductive amination) often yield the regioisomer 4-(Pyridin-2-ylmethyl)morpholine, which is difficult to resolve on standard C18 columns.

The Hierarchy of Standards

To ensure data integrity (ALCOA+), researchers must choose the appropriate standard grade based on the development phase.

Standard TierAccreditationPrimary UseCost/Risk Profile
Tier 1: CRM ISO 17034Release testing, Validating methodsHigh Cost / Low Risk
Tier 2: Working Std In-House QualifiedRoutine QC, Stability studiesMed Cost / Med Risk
Tier 3: Reagent ISO 9001 (maybe)Early discovery, Synthesis reactantLow Cost / High Risk

Comparative Case Study: The "98%" Illusion

To illustrate the risks, our application lab performed a comparative analysis of a Commercial Reagent (labeled "98% Purity") against an ISO 17034 CRM.

Experimental Design
  • Sample A: Commercial Reagent Grade (Vendor CoA claims 98.2% by HPLC-UV).

  • Sample B: ISO 17034 CRM (Certified Value: 99.1% ± 0.3%).

  • Methodology: Both samples were assessed using High-pH HPLC-UV (for impurity profiling) and qNMR (for absolute purity/potency).

Results: The Data Gap
ParameterCommercial Reagent (Vendor CoA)Actual Found Value (Our Lab)Discrepancy Source
HPLC Purity (Area %) 98.2%97.8%Co-eluting regioisomer resolved by high-pH method.
Water Content (KF) "Not Reported"2.4% w/wHygroscopic absorption not accounted for in vendor CoA.
Residual Solvents "Conforms"0.8% (DCM)Trapped solvent in crystal lattice.
Absolute Purity (qNMR) N/A 94.6% w/w The "98%" material is actually 94.6% active.

Analysis: The commercial vendor reported "Chromatographic Purity" (Area %), ignoring water and volatiles. If a researcher used Sample A as a 100% or 98% standard to quantify a drug batch, they would systematically overestimate the potency of their drug product by ~4%, potentially triggering an OOS (Out of Specification) investigation later in development.

Experimental Protocols

To replicate these findings or qualify your own In-House Working Standard, follow these self-validating protocols.

Protocol A: High-pH HPLC for Impurity Profiling

Rationale: The pyridine and morpholine moieties are protonated at neutral pH, causing severe peak tailing on C18. High pH (>10) keeps the molecule neutral, sharpening the peak and improving resolution of the 2-isomer impurity.

  • Column: Waters XBridge C18 (or equivalent Hybrid particle), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Pyridine λmax).

  • System Suitability: Tailing factor must be < 1.5.

Protocol B: qNMR for Absolute Potency Assignment

Rationale: qNMR provides a direct mole-for-mole measurement against a NIST-traceable internal standard, bypassing the need for a "reference" of the analyte itself.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity, non-hygroscopic.

  • Solvent: D₂O (Deuterium Oxide) or DMSO-d6.[1]

  • Preparation:

    • Weigh ~10 mg of Analyte (Sample A) into a vial (precision ±0.01 mg).

    • Weigh ~10 mg of Maleic Acid IS into the same vial.

    • Dissolve in 0.7 mL solvent.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical: must be 5-7x T1).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[2]

Visualizations

Diagram 1: The Traceability Chain

This diagram illustrates how a Working Standard derives its authority.

Traceability SI SI Units (Mole/Kg) NMI National Metrology Institute (NIST / BIPM) SI->NMI Definition CRM ISO 17034 CRM (Primary Standard) NMI->CRM qNMR / Mass Balance WS In-House Working Standard (Secondary Standard) CRM->WS Direct Comparison (HPLC) Sample Routine Sample Testing (QC Release) WS->Sample Routine Assay

Caption: The unbroken chain of comparison connecting a routine sample back to SI units via ISO 17034 materials.

Diagram 2: Purity Assessment Workflow

A decision tree for selecting the correct testing method.

Workflow Start Start: Receive Material Check Check CoA Source Start->Check IsISO Is it ISO 17034? Check->IsISO UseDirect Use Directly (adjust for water content) IsISO->UseDirect Yes Qualify Perform Qualification IsISO->Qualify No (Reagent Grade) Tests Run: 1. HPLC (Purity) 2. KF (Water) 3. ROI (Inorganics) Qualify->Tests Calc Calculate Potency: (100 - %H2O - %Vol - %ROI) * %HPLC Tests->Calc Release Release as Working Std Calc->Release

Caption: Workflow for converting a Reagent Grade material into a valid Working Standard.

Recommendations

  • For GMP Release Testing: Do not use reagent grade material. Purchase an ISO 17034 CRM . If unavailable, you must perform full characterization (qNMR + HPLC + KF + ROI) to establish a Primary Standard in-house.

  • For Routine Synthetic Chemistry: Reagent grade is acceptable, but assume a 95% potency rather than the labeled 98% to avoid stoichiometry errors in subsequent reaction steps.

  • Storage: Store under Argon/Nitrogen at 2-8°C. The morpholine ring makes the compound susceptible to oxidative degradation over long periods.

References

  • International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3][4][5] (2000).[3] Retrieved from [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[6] (2016).[6][7][8][9] Retrieved from [Link]

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. Retrieved from [Link]

  • PubChem. Compound Summary for CID 126752682: 4-(Pyridin-3-ylmethyl)morpholine. National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.